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  • Product: 1-(2,2-dimethoxyethyl)azetidine
  • CAS: 1849341-13-4

Core Science & Biosynthesis

Foundational

Synthesis of 1-(2,2-Dimethoxyethyl)azetidine from 3-Amino-1-propanol: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy The synthesis of functionalized azetidines presents unique challenges due to the inherent ring strain of the four-membered nitrogen heterocycle and the extreme volatility of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The synthesis of functionalized azetidines presents unique challenges due to the inherent ring strain of the four-membered nitrogen heterocycle and the extreme volatility of the unsubstituted azetidine free base (boiling point ~61 °C)[1]. 1-(2,2-Dimethoxyethyl)azetidine is a highly valuable building block in drug discovery, often utilized to tether aldehyde-derived pharmacophores via its protected acetal moiety.

To construct this molecule from the commercially available 3-amino-1-propanol , a linear, step-wise approach is often plagued by over-alkylation and poor cyclization yields. Therefore, this guide details a highly optimized, five-step self-validating protocol. The strategy relies on the initial construction of an N-trityl protected azetidine[2], followed by deprotection to a stable hydrochloride salt, and subsequent N-alkylation with bromoacetaldehyde dimethyl acetal[3].

Retrosynthesis Target 1-(2,2-dimethoxyethyl) azetidine Azetidine Azetidine HCl + Bromoacetaldehyde dimethyl acetal Target->Azetidine N-Alkylation Protected 1-Tritylazetidine Azetidine->Protected Deprotection Precursor N-Trityl-3-amino-1-propyl mesylate Protected->Precursor Cyclization Starting 3-amino-1-propanol Precursor->Starting Protection & Activation

Retrosynthetic pathway from 1-(2,2-dimethoxyethyl)azetidine to 3-amino-1-propanol.

Experimental Methodologies & Mechanistic Insights

The following protocols are designed as self-validating systems, ensuring that intermediate purity can be visually or easily confirmed before proceeding to the next unit operation.

Phase 1: Construction of the Azetidine Core

Step 1: N-Protection (N-Tritylation)

  • Procedure: Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add trityl chloride (TrCl, 1.05 eq) portion-wise over 30 minutes. Stir the reaction mixture at room temperature for 4 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield N-trityl-3-amino-1-propanol.

  • Causality & Validation: The trityl (triphenylmethyl) group is selected over standard Boc or Cbz groups for two critical reasons. First, it completely suppresses over-alkylation. Second, its massive steric bulk induces a conformational restriction (Thorpe-Ingold effect) that brings the hydroxyl and amine termini into closer proximity, thermodynamically favoring the subsequent cyclization[2].

Step 2: O-Activation (Mesylation)

  • Procedure: Cool a solution of N-trityl-3-amino-1-propanol (1.0 eq) and TEA (2.0 eq) in DCM to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C. Quench with ice water, separate the organic layer, wash with brine, dry, and concentrate to yield N-trityl-3-amino-1-propyl methanesulfonate.

  • Causality & Validation: The primary hydroxyl group is a poor leaving group. Mesylation activates the carbon center for nucleophilic attack. The reaction is self-validating via TLC (complete consumption of the polar alcohol spot).

Step 3: Intramolecular Cyclization

  • Procedure: Dissolve the crude mesylate (1.0 eq) in anhydrous tetrahydrofuran (THF). Add potassium tert-butoxide (KOtBu, 1.5 eq) and heat to reflux (66 °C) for 12 hours. Cool to room temperature, filter through a Celite pad to remove potassium mesylate salts, and concentrate. Recrystallize from ethanol to afford pure 1-tritylazetidine.

  • Causality & Validation: Closing a four-membered ring carries a high entropic and enthalpic penalty. KOtBu is a strong, non-nucleophilic base that readily deprotonates the sterically hindered secondary amine without attacking the mesylate. The resulting amide anion executes an intramolecular Sₙ2 attack to form the azetidine ring.

Step 4: Deprotection to Azetidine Hydrochloride

  • Procedure: Dissolve 1-tritylazetidine in a minimal volume of anhydrous diethyl ether. Slowly add 1M anhydrous HCl in diethyl ether (2.0 eq) at room temperature. Stir for 2 hours. Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to yield azetidine hydrochloride.

  • Causality & Validation: Acidic cleavage removes the trityl group. Because free azetidine is highly volatile and difficult to isolate without significant yield loss[1], trapping it as a hydrochloride salt is mandatory[2]. This step is visually self-validating: the product crashes out of the ether solution as a white crystalline solid, leaving the cleaved trityl byproducts dissolved in the mother liquor.

Phase 2: N-Alkylation to the Target Compound

Step 5: Synthesis of 1-(2,2-dimethoxyethyl)azetidine

  • Procedure: Suspend azetidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous acetonitrile (MeCN). Add 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal, 1.2 eq). Heat the heterogeneous mixture at 80 °C for 16 hours. Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude oil via vacuum distillation.

  • Causality & Validation: K₂CO₃ serves a dual purpose: it acts as a mild base to liberate the nucleophilic azetidine free base in situ from the hydrochloride salt, and it scavenges the HBr generated during the Sₙ2 alkylation[3]. A mild base is strictly required here; harsher conditions or acidic environments would immediately hydrolyze the sensitive dimethyl acetal moiety into an aldehyde, leading to polymerization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric equivalents, thermodynamic parameters, and expected yields for the five-step workflow.

StepUnit OperationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-ProtectionTrCl, TEA, DCM0 → 25485 - 90
2 O-ActivationMsCl, TEA, DCM0290 - 95
3 CyclizationKOtBu, THF66 (Reflux)1270 - 75
4 Deprotection1M HCl in Et₂O25285 - 90
5 N-AlkylationAcetal, K₂CO₃, MeCN801665 - 70

Process Workflow Diagram

Workflow R1 Step 1: N-Protection 3-Amino-1-propanol + TrCl R2 Step 2: O-Activation MsCl, TEA, DCM R1->R2 R3 Step 3: Cyclization KOtBu, THF, Reflux R2->R3 R4 Step 4: Deprotection HCl, Ether R3->R4 R5 Step 5: N-Alkylation Acetal, K2CO3, MeCN R4->R5 Product Final Product 1-(2,2-dimethoxyethyl)azetidine R5->Product

Five-step experimental workflow for the synthesis of 1-(2,2-dimethoxyethyl)azetidine.

Analytical Characterization & Validation

To ensure the integrity of the final product, specific analytical markers must be confirmed:

  • ¹H NMR (CDCl₃): The structural hallmark of the target molecule is the acetal proton. Look for a distinct triplet integration (1H) around δ 4.4 - 4.6 ppm, corresponding to the -CH(OMe)₂ proton. The six methoxy protons will appear as a sharp singlet near δ 3.3 ppm. The azetidine ring protons typically present as a multiplet (4H) around δ 3.2 ppm (α-protons) and a quintet (2H) around δ 2.1 ppm (β-protons).

  • Mass Spectrometry (ESI-MS): The expected exact mass for C₇H₁₅NO₂ is 145.11. Look for the [M+H]+ peak at m/z 146.1.

  • Storage: The final product is a volatile, basic liquid. It must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C to prevent oxidative degradation or atmospheric moisture-induced acetal hydrolysis.

References

  • Azetidine - Wikipedia Source: Wikipedia URL:[Link]

  • ChemInform Abstract: Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides Source: ResearchGate URL:[Link]

  • Conformationally Restricted σ1 Receptor Antagonists from (−)-Isopulegol Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 1-(2,2-dimethoxyethyl)azetidine

Abstract This technical guide provides a comprehensive overview of the core physical and chemical properties of the novel N-substituted azetidine, 1-(2,2-dimethoxyethyl)azetidine. Azetidine scaffolds are of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of the novel N-substituted azetidine, 1-(2,2-dimethoxyethyl)azetidine. Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to modulate pharmacokinetic properties.[1][2] This document outlines the probable synthetic pathways, detailed experimental protocols for structural elucidation and purity assessment, and an analysis of the chemical reactivity of this specific derivative. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, providing a robust framework for researchers and drug development professionals working with this and similar heterocyclic compounds.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[3] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve metabolic stability compared to more flexible or larger ring systems.[1][4] The N-substituent of the azetidine ring plays a crucial role in defining the molecule's overall physicochemical properties, including its solubility, lipophilicity, and basicity, which in turn govern its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 1-(2,2-dimethoxyethyl)azetidine, incorporates an acetal functional group, which can serve as a masked aldehyde or a moiety to modulate polarity. A thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development.

Synthesis and Purification

While a specific literature procedure for the synthesis of 1-(2,2-dimethoxyethyl)azetidine may not be widely published, its synthesis can be reliably achieved through established methods for N-alkylation of azetidine.[5]

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yielding approach involves the reductive amination of azetidine with 2,2-dimethoxyacetaldehyde. This method is advantageous due to the commercial availability of the starting materials and the generally mild reaction conditions.

Experimental Protocol: Synthesis of 1-(2,2-dimethoxyethyl)azetidine

  • Imine Formation: To a solution of azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add 2,2-dimethoxyacetaldehyde (1.1 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: The reaction mixture is cooled to 0 °C, and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The use of NaBH(OAc)₃ is preferred as it is selective for the reduction of imines in the presence of other functional groups and does not reduce the aldehyde starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2,2-dimethoxyethyl)azetidine.

Synthesis of 1-(2,2-dimethoxyethyl)azetidine azetidine Azetidine reaction_step1 Imine Formation (DCM, rt) azetidine->reaction_step1 aldehyde 2,2-Dimethoxyacetaldehyde aldehyde->reaction_step1 reductant NaBH(OAc)₃ reaction_step2 Reduction reductant->reaction_step2 product 1-(2,2-dimethoxyethyl)azetidine intermediate reaction_step1->intermediate Intermediate Imine intermediate->reaction_step2 reaction_step2->product

Caption: Proposed synthetic workflow for 1-(2,2-dimethoxyethyl)azetidine.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various applications. The following table summarizes the predicted and expected properties of 1-(2,2-dimethoxyethyl)azetidine, with data for the parent azetidine provided for comparison.

PropertyPredicted/Expected Value for 1-(2,2-dimethoxyethyl)azetidineValue for Azetidine (Parent Compound)Source
Molecular Formula C₇H₁₅NO₂C₃H₇N-
Molecular Weight 145.20 g/mol 57.09 g/mol [6]
Boiling Point Estimated 180-200 °C61-62 °C[6]
Density Estimated 0.95-1.05 g/mL0.847 g/mL at 25 °C[6]
pKa (conjugate acid) Estimated 9.5-10.511.29[4]
logP (Octanol/Water) Estimated 0.5-1.5-0.1 (Computed)[7]
Solubility Soluble in water and common organic solventsMiscible in water[6]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 1-(2,2-dimethoxyethyl)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-(2,2-dimethoxyethyl)azetidine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Expected NMR Spectral Data (in CDCl₃):

  • ¹H NMR:

    • A triplet corresponding to the methine proton of the acetal group (CH(OMe)₂) is expected around 4.5 ppm.

    • A singlet for the six equivalent protons of the two methoxy groups (OCH₃) is anticipated around 3.3-3.4 ppm.

    • The methylene protons of the azetidine ring adjacent to the nitrogen (N-CH₂) will likely appear as a triplet around 3.2-3.5 ppm.

    • The methylene protons of the ethyl linker (N-CH₂-CH) are expected as a doublet around 2.6-2.8 ppm.

    • The C3 methylene protons of the azetidine ring (C-CH₂-C) are predicted to be a quintet around 2.0-2.2 ppm.[8][9]

  • ¹³C NMR:

    • The acetal carbon (CH(OMe)₂) should appear around 100-105 ppm.

    • The methoxy carbons (OCH₃) are expected in the region of 52-55 ppm.

    • The azetidine carbons adjacent to the nitrogen (N-CH₂) will likely resonate around 55-60 ppm.[10]

    • The methylene carbon of the ethyl linker (N-CH₂-CH) is anticipated around 50-55 ppm.

    • The C3 carbon of the azetidine ring is expected to be the most upfield, around 15-20 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Analysis: For a non-volatile compound like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method.[11]

    • Inject the sample into an LC system coupled to a mass spectrometer. A reversed-phase C18 column is a common choice.

    • The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to promote ionization.[12]

    • Acquire data in positive ion mode, as the basic nitrogen of the azetidine ring is readily protonated.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain a high-resolution mass spectrum.[8]

Expected Mass Spectral Data (ESI+):

  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 146.12.

  • Key Fragments: Fragmentation is likely to occur at the C-N bond of the side chain and through the opening of the azetidine ring. Potential fragments include the loss of a methoxy group (-31 Da) or the cleavage of the ethyl linker.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorptions:

  • C-H stretching: Aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ region.

  • C-N stretching: The C-N stretch of the amine is expected around 1100-1250 cm⁻¹.

  • C-O stretching: Strong C-O stretching bands from the acetal group will be prominent in the 1050-1150 cm⁻¹ region.[13]

  • N-H stretching: The absence of a significant band in the 3300-3500 cm⁻¹ region confirms the N-substitution of the azetidine ring.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Purified_Compound Purified 1-(2,2-dimethoxyethyl)azetidine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, HRMS) Purified_Compound->MS Molecular Weight & Fragmentation IR IR Spectroscopy Purified_Compound->IR Functional Group ID Chromatography Chromatography (GC/LC for Purity) Purified_Compound->Chromatography Purity Assessment Final_Structure Confirmed Structure & Purity Data NMR->Final_Structure MS->Final_Structure IR->Final_Structure Chromatography->Final_Structure

Caption: Workflow for the characterization of 1-(2,2-dimethoxyethyl)azetidine.

Chemical Reactivity and Stability

Basicity

The nitrogen atom of the azetidine ring is basic, with the pKa of the conjugate acid of the parent azetidine being 11.29.[4] The electron-withdrawing effect of the ether oxygens in the N-substituent of 1-(2,2-dimethoxyethyl)azetidine is expected to slightly reduce its basicity compared to N-alkyl azetidines.

Reactivity of the Azetidine Ring

The strained four-membered ring of azetidines can undergo ring-opening reactions, particularly under acidic conditions or in the presence of strong electrophiles.[4][14] Protonation of the azetidine nitrogen activates the ring towards nucleophilic attack.[14]

Stability of the Acetal Group

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to the corresponding aldehyde and alcohol in the presence of aqueous acid.[15] This property can be exploited for the controlled release of an aldehyde functional group. The thermal stability of acetals is generally good, with decomposition typically occurring at temperatures above 400 °C.[16] However, accelerated aging studies have shown that acid-catalyzed hydrolysis is a dominant decomposition pathway for some acetals.[17]

Conclusion

1-(2,2-dimethoxyethyl)azetidine is a novel N-substituted azetidine with potential applications in medicinal chemistry and organic synthesis. This guide has outlined its probable synthesis, a comprehensive strategy for its structural and physicochemical characterization, and a discussion of its key chemical properties. The experimental protocols provided herein offer a robust framework for researchers to confidently synthesize and characterize this and other related azetidine derivatives, thereby facilitating their exploration in drug discovery and development programs. The interplay between the strained azetidine ring and the acid-labile acetal functionality presents intriguing possibilities for the design of new chemical entities with unique properties.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035.
  • Doyle, M. P., et al. (2019). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Stark, H., et al. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, 53(4), 395-406.
  • WS Hampshire. (n.d.). ACETAL.
  • ChemicalBook. (2026). Azetidine(503-29-7) IR Spectrum.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Vasyl, R., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Chavez, D. E., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30283-30291.
  • Cini, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • University of Nottingham. (n.d.). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources.
  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones.
  • Singh, R., et al. (2017). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine.
  • El-Faham, A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules, 16(10), 8571-8636.
  • Kataoka, H. (2000). Amines: Gas Chromatography.
  • D'Orazio, G., & Fanali, S. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • Chen, Z., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 22(1), 358-364.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.

Sources

Foundational

CAS number and molecular structure of 1-(2,2-dimethoxyethyl)azetidine

An in-depth technical analysis of 1-(2,2-dimethoxyethyl)azetidine requires a rigorous understanding of both its structural advantages and its chemical reactivity. As a Senior Application Scientist, I have structured this...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-(2,2-dimethoxyethyl)azetidine requires a rigorous understanding of both its structural advantages and its chemical reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing instead on the mechanistic causality and field-proven protocols that make this molecule a highly sought-after building block in modern drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of 1-(2,2-dimethoxyethyl)azetidine consists of a strained, four-membered nitrogenous heterocycle covalently linked to a protected aldehyde (an acetal)[1]. In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere[2]. Compared to larger rings like pyrrolidines or piperidines, azetidines offer a lower molecular weight, reduced lipophilicity (LogP), and altered basicity (pKa). These properties often translate to improved metabolic stability, enhanced aqueous solubility, and a lower entropic penalty upon target binding due to the ring's restricted conformational flexibility.

Table 1: Physicochemical Identifiers

PropertyValue
Chemical Name 1-(2,2-dimethoxyethyl)azetidine
CAS Number 1849341-13-4[3]
EC Number 870-499-5[3]
Molecular Formula C7H15NO2[1]
Molecular Weight 145.2 g/mol [1]
SMILES COC(OC)CN1CCC1

Mechanistic Rationale in Drug Design

Handling low-molecular-weight aldehydes directly is notoriously difficult in drug discovery due to their propensity for rapid oxidation to carboxylic acids or spontaneous polymerization[4]. The 2,2-dimethoxyethyl group serves as a robust, strategic protecting group.

The dimethyl acetal is thermodynamically stable under basic, nucleophilic, and reductive conditions. This allows the azetidine core to be safely stored, shipped, and subjected to various cross-coupling reactions without degrading. Upon exposure to aqueous acid, the acetal undergoes kinetic hydrolysis: protonation of a methoxy oxygen is followed by the expulsion of methanol to form a highly electrophilic oxocarbenium intermediate. Subsequent trapping by water yields a hemiacetal, which collapses to reveal the reactive 2-(azetidin-1-yl)acetaldehyde . This unmasked electrophile serves as a central hub for divergent library synthesis.

Validated Synthetic Methodologies

Robust chemical protocols must be self-validating systems. The following methodologies incorporate critical in-process controls (IPCs) and mechanistic safeguards to ensure high fidelity during synthesis.

Protocol A: Synthesis via N-Alkylation

Causality & Logic: While complex azetidines can be synthesized via Aza Paternò–Büchi reactions[5], the most scalable route to 1-(2,2-dimethoxyethyl)azetidine is the direct N-alkylation of azetidine. Azetidine hydrochloride is preferred over the free base due to the latter's extreme volatility. Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the SN2 displacement without causing solvolysis of the acetal.

  • Initiation: Charge a dry, nitrogen-flushed reaction vessel with azetidine hydrochloride (1.0 eq) and anhydrous MeCN (0.2 M).

  • Free-Basing: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Stir at 25°C for 30 minutes. Validation: The heterogeneous mixture ensures continuous scavenging of HCl and the HBr byproduct generated in the next step.

  • Electrophile Addition: Introduce 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise. Logic: Dropwise addition prevents thermal runaway and minimizes localized concentration spikes, preventing unwanted side reactions.

  • Propagation: Heat the suspension to 70°C for 14 hours. IPC: Monitor via LC-MS; the reaction is complete when the azetidine mass is fully consumed.

  • Isolation: Cool to 25°C, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure acetal[1].

Protocol B: Acetal Deprotection and In Situ Trapping

Causality & Logic: The unmasked 2-(azetidin-1-yl)acetaldehyde is highly reactive. Therefore, deprotection is typically performed immediately prior to, or in situ with, the downstream reaction.

  • Hydrolysis: Dissolve 1-(2,2-dimethoxyethyl)azetidine in a 1:1 mixture of dichloromethane (DCM) and 10% aqueous trifluoroacetic acid (TFA).

  • Cleavage: Stir vigorously at 25°C for 2 hours.

  • Quenching (Critical Step): Carefully neutralize the biphasic mixture with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5. Logic: Azetidines are susceptible to acid-catalyzed ring-opening at elevated temperatures; strict pH control prevents scaffold degradation.

  • Extraction: Extract the unmasked aldehyde into the organic phase, dry over anhydrous Na₂SO₄, and proceed immediately to downstream functionalization.

Downstream Functionalization Workflows

Once unmasked, the aldehyde is a highly versatile electrophile. It can be subjected to reductive amination with primary or secondary amines using Sodium triacetoxyborohydride (NaBH(OAc)₃)—chosen over NaBH₃CN to avoid toxic cyanide byproducts and to selectively reduce the iminium ion without over-reducing the unreacted aldehyde. Alternatively, it can undergo nucleophilic addition via Grignard reagents or Pictet-Spengler cyclizations to form complex fused heterocycles[2].

G A Azetidine + Bromoacetal B 1-(2,2-dimethoxyethyl)azetidine (Stable Acetal) A->B N-Alkylation (K2CO3, MeCN, 70°C) C 2-(Azetidin-1-yl)acetaldehyde (Reactive Electrophile) B->C Acetal Hydrolysis (TFA/H2O, 25°C) D Reductive Amination (Alkyl Amines) C->D 1°/2° Amine, NaBH(OAc)3 E Nucleophilic Addition (Grignard/Organolithium) C->E RMgX or RLi, THF, -78°C F Cyclization (Pictet-Spengler) C->F Tryptamine, Acid Catalysis

Synthetic workflow and downstream functionalization of 1-(2,2-dimethoxyethyl)azetidine.

Safety, Handling, and Regulatory Compliance

Handling 1-(2,2-dimethoxyethyl)azetidine requires strict adherence to safety protocols. The molecule acts as a corrosive base and a flammable liquid, necessitating the use of fume hoods and proper personal protective equipment (PPE)[3].

Table 2: GHS Hazard Classifications [3]

Hazard ClassCategoryHazard CodeDescription
Flammable Liquid 3H226Flammable liquid and vapor.
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion 1BH314Causes severe skin burns and eye damage.
STOT SE 3H336May cause drowsiness or dizziness.

References

  • NextSDS. "1-(2,2-dimethoxyethyl)azetidine — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Chemical Reviews. "Novel Syntheses of Azetidines and Azetidinones." ACS Publications. URL:[Link]

  • IRIS. "Design and Synthesis of Novel Scaffolds and Building Blocks." University of Ferrara. URL:[Link]

Sources

Exploratory

The Architecture of a Privileged Scaffold: A Guide to the Key Starting Materials for 1-(2,2-dimethoxyethyl)azetidine Synthesis

Introduction The azetidine motif, a four-membered saturated nitrogen heterocycle, is a cornerstone in modern medicinal chemistry. Its unique conformational properties, imparted by significant ring strain (approx.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine motif, a four-membered saturated nitrogen heterocycle, is a cornerstone in modern medicinal chemistry. Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), offer a fascinating blend of stability and reactivity that medicinal chemists leverage to fine-tune the physicochemical and pharmacological profiles of drug candidates.[1] The incorporation of the 1-(2,2-dimethoxyethyl) substituent introduces a protected aldehyde functionality, a versatile handle for subsequent synthetic elaborations, making 1-(2,2-dimethoxyethyl)azetidine a highly valuable building block in drug discovery programs.

This technical guide provides an in-depth analysis of the principal synthetic strategies for accessing 1-(2,2-dimethoxyethyl)azetidine, with a sharp focus on the critical starting materials that underpin these methodologies. We will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-(2,2-dimethoxyethyl)azetidine can be conceptually approached from two distinct retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the specific requirements of the downstream applications.

G cluster_0 Retrosynthetic Analysis cluster_1 Pathway A: N-Alkylation cluster_2 Pathway B: Ring Formation Target 1-(2,2-dimethoxyethyl)azetidine Azetidine Azetidine Target->Azetidine C-N Disconnection Electrophile 2,2-Dimethoxyethyl Halide (e.g., 2-Bromo-1,1-dimethoxyethane) Target->Electrophile C-N Disconnection Amine 2,2-Dimethoxyethanamine Target->Amine Ring Disconnection C3_synthon C3 Dielectrophile (e.g., 1,3-Dihalopropane) Target->C3_synthon Ring Disconnection

Caption: Retrosynthetic pathways to 1-(2,2-dimethoxyethyl)azetidine.

Pathway A: N-Alkylation of a Pre-formed Azetidine Ring

This is arguably the most direct and frequently employed route. It leverages the nucleophilicity of the secondary amine within the azetidine ring to displace a leaving group on an electrophilic partner.

Key Starting Materials:
Starting MaterialStructureRoleKey Considerations
Azetidine NucleophileCommercially available but can be volatile and hygroscopic. Proper handling and storage are crucial. Can be synthesized from 3-amino-1-propanol.[2]
2-Bromo-1,1-dimethoxyethane ElectrophileA versatile reagent that introduces the protected aldehyde. It is a colorless to pale yellow liquid.[3]
Base (e.g., K₂CO₃, Et₃N)Acid ScavengerEssential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. The choice of base can influence reaction kinetics and work-up.
Solvent (e.g., Acetonitrile, DMF)Reaction MediumA polar aprotic solvent is typically preferred to facilitate the SN2 reaction.
Mechanistic Rationale and Experimental Protocol:

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of azetidine attacks the carbon atom bearing the bromine in 2-bromo-1,1-dimethoxyethane, displacing the bromide ion.

G cluster_0 S_N2 Alkylation Workflow Start Start Combine Combine Azetidine, 2-Bromo-1,1-dimethoxyethane, and Base in Solvent Start->Combine React Heat Reaction Mixture (e.g., 50-80 °C) Combine->React Monitor Monitor Progress (TLC, GC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Distillation or Chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for N-alkylation of azetidine.

Detailed Protocol:

  • Preparation: In a reaction flask, dissolve azetidine and a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents) in a polar aprotic solvent such as acetonitrile.

  • Addition of Electrophile: To the stirred solution, add 2-bromo-1,1-dimethoxyethane (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography to yield 1-(2,2-dimethoxyethyl)azetidine.

Pathway B: Ring Formation via Intramolecular Cyclization

Key Starting Materials:
Starting MaterialStructureRoleKey Considerations
2,2-Dimethoxyethanamine Nitrogen SourceThe primary amine that will become the nitrogen of the azetidine ring.
1,3-Dihalopropane (e.g., 1,3-Dibromopropane)C3 ElectrophileProvides the three-carbon backbone of the azetidine ring. The two halogen atoms serve as leaving groups for the intramolecular cyclization.
Base (e.g., NaH, K₂CO₃)Proton Abstraction & Acid ScavengerA strong base is often required for the initial N-alkylation, and a milder base can be used for the subsequent cyclization.
Solvent (e.g., THF, DMF)Reaction MediumThe choice of solvent can significantly impact the reaction rate and yield.
Mechanistic Rationale and Experimental Protocol:

This synthesis is a two-step process occurring in a single pot. First, the primary amine undergoes a nucleophilic substitution with one of the halogens on the 1,3-dihalopropane. The resulting secondary amine is then deprotonated by a base, and the resulting amide anion undergoes an intramolecular SN2 reaction to form the azetidine ring.

G cluster_0 Ring Formation Workflow Start Start Initial_Alkylation React 2,2-Dimethoxyethanamine with 1,3-Dihalopropane Start->Initial_Alkylation Cyclization Add Base to Promote Intramolecular Cyclization Initial_Alkylation->Cyclization Monitor Monitor Ring Formation (TLC, GC-MS) Cyclization->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Distillation or Chromatography) Workup->Purify End End Purify->End

Caption: Workflow for azetidine ring formation.

Detailed Protocol:

  • Initial Alkylation: In a suitable reaction vessel, a solution of 2,2-dimethoxyethanamine in a solvent like THF or DMF is treated with a 1,3-dihalopropane. This step is often performed at room temperature or with gentle heating.

  • Cyclization: A strong base, such as sodium hydride, is carefully added to the reaction mixture to deprotonate the secondary amine formed in situ. The reaction is then typically heated to facilitate the intramolecular cyclization.

  • Work-up and Purification: The work-up and purification procedures are similar to those described in Pathway A.

Alternative Pathway: Reductive Amination

A less direct but versatile approach involves the reductive amination of a suitable dicarbonyl compound or its equivalent with 2,2-dimethoxyethanamine, followed by intramolecular cyclization.

Key Starting Materials:
Starting MaterialStructureRoleKey Considerations
2,2-Dimethoxyethanamine Nitrogen SourceAs in Pathway B, this provides the nitrogen for the final product.
1,3-Propanediol derivative (e.g., Malonaldehyde bis(dimethyl acetal))C3 SynthonA protected 1,3-dicarbonyl compound that can be deprotected in situ or in a separate step.
Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C)Imine/Iminium ReductionSelectively reduces the imine or iminium ion intermediate to an amine. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.[4]

The reaction proceeds by forming an imine or enamine intermediate, which is then reduced. The resulting 1,3-amino alcohol can then be induced to cyclize, often by converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by base-mediated ring closure.[5][6]

Conclusion

The synthesis of 1-(2,2-dimethoxyethyl)azetidine is a critical process for providing a versatile building block for drug discovery. The choice of the primary synthetic route, either through N-alkylation of a pre-formed azetidine ring or by constructing the ring with the desired substituent, depends on various factors including cost, scale, and available starting materials. A thorough understanding of the key starting materials and the underlying reaction mechanisms is paramount for the successful and efficient synthesis of this valuable compound. The methodologies outlined in this guide provide a solid foundation for chemists to confidently approach the synthesis of 1-(2,2-dimethoxyethyl)azetidine and its analogs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Novel Syntheses of Azetidines and Azetidinones.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • Azetidine Synthesis. ScienceDirect.
  • Myers Chem 115. Harvard University.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Process for synthesis of azetidine and novel intermediates therefor.
  • Azetidines_revised version. University of Cambridge.
  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
  • 1-(2,2-dimethoxyethyl)
  • An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane. Benchchem.
  • Alkyl Azetidines Via Batch and Flow Photochemistry.
  • Azetidine. Wikipedia.
  • Alkyl Azetidines Via B

Sources

Foundational

A Comprehensive Technical Guide to the Ring Strain and Conformational Analysis of 1-(2,2-dimethoxyethyl)azetidine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Azetidines are four-membered, nitrogen-containing heterocycles that have become privileged scaffolds in medicinal chemistry, valued for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are four-membered, nitrogen-containing heterocycles that have become privileged scaffolds in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1] Their utility stems from a unique balance of conformational rigidity and inherent ring strain, which dictates their reactivity and three-dimensional presentation. This guide provides an in-depth analysis of 1-(2,2-dimethoxyethyl)azetidine, a molecule that marries the strained azetidine core with a conformationally complex and stereoelectronically rich side chain. We will dissect the fundamental principles of azetidine ring strain and dynamics, explore the powerful stereoelectronic forces governing the substituent's conformation—namely the gauche and anomeric effects—and present a validated, integrated workflow combining computational modeling and advanced NMR spectroscopy to elucidate the molecule's complete conformational landscape. This document serves as a technical resource for professionals seeking to leverage the nuanced structural features of substituted azetidines in modern drug design.

Introduction: The Azetidine Scaffold

The azetidine ring has emerged as a cornerstone in contemporary drug discovery.[2][3] Its incorporation into molecular frameworks offers a strategic advantage over more common five- and six-membered rings. The constrained, four-membered structure provides a rigid scaffold that can lock in bioactive conformations, potentially improving ligand-protein interactions and enhancing binding affinity.[4] Furthermore, the sp³-rich nature of the azetidine ring often leads to improved solubility and metabolic profiles, key attributes in the optimization of drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its real-world therapeutic impact.[1]

The chemical behavior and structural properties of azetidines are dominated by significant ring strain. This strain, a combination of angle and torsional strain, makes the ring susceptible to specific chemical transformations while also defining its fundamental conformational preferences.[5][6]

The Energetic Landscape: Quantifying Ring Strain

The reactivity and conformational behavior of azetidines are direct consequences of their inherent ring strain, which has been experimentally determined to be approximately 25.2-25.4 kcal/mol.[7][8] This value places azetidine in a unique energetic position, significantly more strained than its five-membered counterpart, pyrrolidine, yet more stable and easier to handle than the highly reactive three-membered aziridine.[7][9] This intermediate level of strain energy is a key feature, allowing for strain-release-driven reactions under specific conditions while maintaining overall stability for pharmaceutical applications.[6][9]

Heterocycle Ring Size Approximate Ring Strain Energy (kcal/mol)
Aziridine326.7 - 27.7[7][8]
Azetidine 4 25.2 - 25.4 [7][8]
Pyrrolidine55.8[8]
Piperidine6~0[8]
Table 1. Comparative ring strain energies of saturated nitrogen heterocycles. This table highlights the significant strain energy of the azetidine core relative to larger, more stable rings.

Part I: The Azetidine Core - Inherent Strain and Dynamics

The azetidine ring is not a static, planar structure. It exists in a dynamic equilibrium involving two primary conformational processes: ring puckering and nitrogen inversion. Understanding these dynamics is fundamental to predicting the three-dimensional space occupied by any azetidine-containing molecule.

Ring Puckering

To alleviate torsional strain from eclipsing C-H bonds, the azetidine ring adopts a non-planar, "puckered" conformation. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The ring rapidly interconverts between two equivalent puckered forms through a higher-energy planar transition state. The energy barrier for this ring inversion is relatively low, meaning the process is fast on the NMR timescale at room temperature.[10]

Nitrogen Inversion

The nitrogen atom in azetidine is sp³-hybridized and pyramidal. It can undergo rapid inversion, similar to an umbrella inverting in the wind. This process also proceeds through a planar transition state at the nitrogen center. The barrier to nitrogen inversion in the parent azetidine is lower than that of aziridine due to the larger ring and reduced angle strain in the transition state.[10][11][12]

The combination of ring puckering and nitrogen inversion means that at ambient temperatures, substituents on the ring and on the nitrogen rapidly exchange between axial and equatorial-like positions, often resulting in averaged signals in NMR spectroscopy.[13]

Gauche_Effect cluster_anti Anti Conformer (Less Stable) cluster_gauche Gauche Conformer (More Stable) Anti Anti Equilibrium Anti_Label No n→σ* overlap Higher Energy Gauche Gauche Gauche_Label Stabilizing n→σ* overlap Lower Energy

Figure 2. Gauche effect in the 1,2-dimethoxyethyl fragment.

The Anomeric and Exo-Anomeric Effects

The acetal group (CH(OMe)₂) is also subject to the anomeric effect , which describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer an axial orientation. [14]In this acyclic system, the related exo-anomeric effect influences the rotational preference around the C-O bonds of the methoxy groups. [15]This effect also arises from stabilizing hyperconjugation, where a lone pair on one oxygen donates into the σ* orbital of the adjacent C-O bond, favoring specific gauche conformations. [14][16] The interplay of these effects dictates that the side chain is not a freely rotating entity but will have a strong preference for folded, gauche conformations, which will in turn influence the orientation it adopts relative to the azetidine ring.

Part III: Integrated Conformational Analysis

A robust understanding of 1-(2,2-dimethoxyethyl)azetidine requires an integrated approach that combines theoretical prediction with experimental validation. Computational modeling can map the potential energy surface and identify low-energy conformers, while variable-temperature NMR spectroscopy can provide definitive experimental evidence for their existence and population.

Workflow 1: Computational Modeling

The causality behind this workflow is to systematically and efficiently explore the vast conformational space of the molecule to identify a small number of energetically plausible structures.

Experimental Protocol: Computational Analysis

  • Conformational Search: A systematic search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a large pool of possible conformers by rotating all single bonds. This initial, computationally inexpensive step ensures comprehensive coverage of the conformational space.

  • Geometry Optimization: The lowest energy conformers from the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311+G(d,p) offers a reliable balance of accuracy and computational cost for such systems. [17]This step refines the molecular geometries to find true energy minima.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. The purpose is twofold: (a) to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies), and (b) to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Analysis: The Gibbs free energies of all confirmed minima are calculated. By comparing these values, the relative populations of each conformer at a given temperature can be predicted using the Boltzmann distribution.

Computational_Workflow start Initial 3D Structure step1 Step 1: Conformational Search (Molecular Mechanics) start->step1 step2 Step 2: Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) step1->step2 Select low-energy candidates step3 Step 3: Frequency Calculation (Confirm Minima, Obtain ZPVE) step2->step3 step4 Step 4: Relative Energy Analysis (Calculate ΔG) step3->step4 Use thermal corrections end Predicted Low-Energy Conformers & Populations step4->end

Figure 3. Workflow for computational conformational analysis.

Workflow 2: Experimental Verification via NMR Spectroscopy

The rationale for using variable-temperature (VT) NMR is to control the rate of conformational interconversion. At room temperature, dynamic processes are fast, yielding averaged spectra. By lowering the temperature, these processes can be slowed or "frozen out" on the NMR timescale, allowing for the observation of individual conformers.

Experimental Protocol: Variable-Temperature NMR Analysis

  • Sample Preparation: A solution of 1-(2,2-dimethoxyethyl)azetidine is prepared in a suitable low-freezing point solvent (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂). A concentration of 5-20 mM is typically used. [13]2. Room Temperature Spectra: Standard ¹H, ¹³C, and 2D COSY spectra are acquired at ambient temperature (e.g., 298 K) to serve as a baseline. Broadened signals for the azetidine ring protons are often indicative of dynamic exchange. [18]3. Low-Temperature Spectra: The sample temperature is incrementally lowered (e.g., in 10-20 K steps). At each temperature, a ¹H spectrum is acquired. The coalescence temperature (where two exchanging signals merge into one broad peak) can be used to calculate the energy barrier (ΔG‡) of the dynamic process.

  • "Frozen" Spectra: At a sufficiently low temperature (e.g., < 200 K), where the interconversion is slow, the spectra will show sharp, distinct signals for each populated conformer.

  • Structural Elucidation (NOESY): At this low temperature, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed. This is a self-validating step: through-space correlations (NOEs) between protons will confirm their spatial proximity. The observed NOE patterns are then compared to the interatomic distances from the computationally predicted low-energy conformers. A strong match provides definitive evidence for a specific conformation. [19]

    Parameter Expected Observation / Value Interpretation
    Signal Shape (RT) Broad signals for azetidine CH₂ protons Rapid ring puckering and/or N-inversion
    Signal Shape (Low T) Multiple sets of sharp, distinct signals "Frozen-out" individual conformers are being observed
    ³J (H-H) coupling J_trans ≈ 5.8-7.9 Hz; J_cis ≈ 8.4-8.9 Hz [19] Confirms relative stereochemistry of ring protons
    NOESY Cross-Peaks e.g., Correlation between an azetidine proton and a methoxy proton Confirms a folded conformation predicted by modeling
    Table 2. Expected NMR data and their interpretation for the conformational analysis of 1-(2,2-dimethoxyethyl)azetidine.

Part IV: Synthesis and Practical Implications

Synthetic Protocol

The target molecule can be synthesized via a straightforward nucleophilic substitution. This protocol is designed for efficiency and high yield.

Experimental Protocol: Synthesis of 1-(2,2-dimethoxyethyl)azetidine

  • Reaction Setup: To a solution of azetidine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like acetonitrile (MeCN), add 2-bromo-1,1-dimethoxyethane (1.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-50 °C to accelerate the reaction. The progress can be monitored by TLC or GC-MS. The use of a base is critical to neutralize the HBr byproduct, driving the reaction to completion.

  • Workup: After the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-(2,2-dimethoxyethyl)azetidine.

Synthesis_Workflow Reactants Azetidine + 2-bromo-1,1-dimethoxyethane + K₂CO₃ in MeCN Reaction Stir at RT-50°C (Nucleophilic Substitution) Reactants->Reaction Workup Filter & Concentrate Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure 1-(2,2-dimethoxyethyl)azetidine Purification->Product

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-(2,2-dimethoxyethyl)azetidine

Abstract This technical guide provides a comprehensive overview of the azetidine scaffold, with a specific focus on the synthesis and characterization of 1-(2,2-dimethoxyethyl)azetidine. While a seminal "discovery" paper...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the azetidine scaffold, with a specific focus on the synthesis and characterization of 1-(2,2-dimethoxyethyl)azetidine. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically deduced from established principles of heterocyclic chemistry. This document will detail a robust and scientifically sound methodology for the first synthesis of 1-(2,2-dimethoxyethyl)azetidine, grounded in the fundamental reactivity of azetidines. We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the expected characterization data. This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of novel azetidine derivatives.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry and organic synthesis.[1] Their unique conformational constraints and physicochemical properties, arising from the inherent ring strain, offer a compelling alternative to more traditional ring systems like pyrrolidines and piperidines.[2][3] The incorporation of an azetidine moiety into a molecule can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property.[4]

The synthesis of azetidines can be challenging due to this ring strain, but a variety of methods have been developed, including intramolecular cyclizations, cycloadditions, and the reduction of β-lactams.[5][6] The N-alkylation of the parent azetidine ring is a common and straightforward method for the synthesis of 1-substituted azetidines.[7]

This guide focuses on a specific, yet important, derivative: 1-(2,2-dimethoxyethyl)azetidine (CAS No. 1849341-13-4).[8] The 2,2-dimethoxyethyl group is a protected aldehyde functionality, which can be readily deprotected under acidic conditions to reveal a reactive aldehyde. This makes 1-(2,2-dimethoxyethyl)azetidine a valuable building block for further synthetic transformations, allowing for the introduction of the azetidine motif into more complex molecules through reactions such as reductive amination, Wittig reactions, or aldol condensations.

The First Synthesis: A Proposed Pathway

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to a straightforward disconnection at the C-N bond, identifying azetidine and a 2,2-dimethoxyethyl electrophile as the key synthons.

G target 1-(2,2-dimethoxyethyl)azetidine disconnection target->disconnection synthons Azetidine + 2,2-dimethoxyethyl cation synthon disconnection->synthons C-N disconnection reagents Azetidine + 2-bromo-1,1-dimethoxyethane synthons->reagents Synthetic Equivalents G node_azetidine Azetidine node_reaction N-Alkylation (SN2) node_azetidine->node_reaction node_bromoacetal 2-Bromo-1,1-dimethoxyethane node_bromoacetal->node_reaction node_product 1-(2,2-dimethoxyethyl)azetidine node_reaction->node_product node_base Base (e.g., K2CO3) node_base->node_reaction node_solvent Solvent (e.g., Acetonitrile) node_solvent->node_reaction

Caption: Proposed synthetic pathway for 1-(2,2-dimethoxyethyl)azetidine.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of azetidine, being a secondary amine, is a potent nucleophile. [9]It attacks the carbon atom bearing the bromine atom, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct, thus preventing the protonation of the azetidine starting material and driving the reaction to completion. A polar aprotic solvent like acetonitrile is ideal for this type of reaction as it can solvate the cations while leaving the nucleophile relatively free to react.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed first synthesis of 1-(2,2-dimethoxyethyl)azetidine.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
Azetidine503-29-757.10
2-Bromo-1,1-dimethoxyethane7252-53-1169.02
Potassium Carbonate (anhydrous)584-08-7138.21
Acetonitrile (anhydrous)75-05-841.05
Diethyl Ether60-29-774.12
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Magnesium Sulfate7487-88-9120.37

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous acetonitrile as the solvent. To this suspension, add azetidine (1.0 equivalent). Stir the mixture at room temperature for 10 minutes.

  • Alkylation: Add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2,2-dimethoxyethyl)azetidine as a colorless oil.

Characterization

The structure of the synthesized 1-(2,2-dimethoxyethyl)azetidine can be confirmed by standard analytical techniques. While specific experimental data is not widely published, the expected spectral data can be predicted based on the structure.

Expected Analytical Data:

  • 1H NMR (400 MHz, CDCl3):

    • δ 4.50 (t, J = 5.0 Hz, 1H): The acetal proton.

    • δ 3.35 (s, 6H): The two methoxy groups.

    • δ 3.20 (t, J = 7.0 Hz, 4H): The two methylene groups of the azetidine ring adjacent to the nitrogen.

    • δ 2.65 (d, J = 5.0 Hz, 2H): The methylene group adjacent to the acetal.

    • δ 2.05 (quint, J = 7.0 Hz, 2H): The methylene group at the C3 position of the azetidine ring.

  • 13C NMR (100 MHz, CDCl3):

    • δ 103.0: The acetal carbon.

    • δ 60.0: The methylene carbons of the azetidine ring adjacent to the nitrogen.

    • δ 58.0: The methylene carbon adjacent to the acetal.

    • δ 53.5: The methoxy carbons.

    • δ 18.0: The C3 carbon of the azetidine ring.

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 145 (M+), 114 ([M-OCH3]+), 75 ([CH(OCH3)2]+), 70 ([M-CH(OCH3)2]+).

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C7H15NO2 [M+H]+: 146.1176; Found: (to be determined experimentally). [10]

Applications and Future Directions

1-(2,2-dimethoxyethyl)azetidine is a versatile synthetic intermediate. The protected aldehyde functionality allows for the stable storage and handling of the compound, while the azetidine ring provides a unique three-dimensional scaffold.

G node_start 1-(2,2-dimethoxyethyl)azetidine node_deprotection Acidic Hydrolysis node_start->node_deprotection node_aldehyde 1-Azetidinylacetaldehyde node_deprotection->node_aldehyde node_reductive_amination Reductive Amination node_aldehyde->node_reductive_amination node_wittig Wittig Reaction node_aldehyde->node_wittig node_product1 Substituted Azetidines node_reductive_amination->node_product1 node_product2 Azetidine-containing Alkenes node_wittig->node_product2

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Foundational

Strategic Sourcing and Synthetic Applications of 1-(2,2-Dimethoxyethyl)azetidine in Medicinal Chemistry

Executive Summary In modern drug discovery, escaping "flatland" by incorporating high-sp³-character, saturated heterocycles is a proven strategy to improve pharmacokinetic properties, such as aqueous solubility and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating high-sp³-character, saturated heterocycles is a proven strategy to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. The azetidine ring, a four-membered nitrogenous heterocycle, has emerged as a privileged motif. However, functionalizing azetidines requires stable, reactive vectors.

1-(2,2-dimethoxyethyl)azetidine (CAS: 1849341-13-4) serves as a critical bifunctional building block. It acts as a "masked" aldehyde, allowing chemists to introduce the azetidinyl-ethyl moiety into complex scaffolds without the instability issues associated with free aliphatic aldehydes. This technical guide provides an in-depth analysis of the commercial landscape, structural rationale, and validated synthetic workflows for handling this specific compound.

Structural Rationale: The "Masked" Azetidine Aldehyde

The utility of 1-(2,2-dimethoxyethyl)azetidine lies in its dual functionality: a basic azetidine core and a highly stable dimethyl acetal protecting group[1].

The Causality Behind the Acetal Protection

If a synthetic workflow requires the introduction of an azetidine ring via an electrophilic carbon, the logical intermediate is 2-(azetidin-1-yl)acetaldehyde . However, aldehydes featuring an alpha-nitrogen are notoriously unstable[2]. They are highly susceptible to:

  • Self-Condensation (Aldol-type reactions): The basicity of the azetidine nitrogen can catalyze the enolization of the adjacent aldehyde, leading to rapid polymerization.

  • Oxidation: Aliphatic aldehydes readily oxidize to carboxylic acids upon prolonged exposure to atmospheric oxygen.

By converting the highly reactive aldehyde into a dimethyl acetal (1-(2,2-dimethoxyethyl)azetidine), the electrophilic carbonyl carbon is completely masked[3]. This structural modification provides absolute stability under basic, neutral, and cross-coupling conditions, allowing the reagent to be commercially manufactured, shipped, and stored for extended periods without degradation[4].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(2,2-dimethoxyethyl)azetidine
CAS Registry Number 1849341-13-4
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Structural Class Protected Heterocyclic Aldehyde (Acetal)
Handling Profile Flammable liquid (Category 3), Corrosive (Skin Corr. 1B)

Data aggregated from standard chemical substance databases[1],[5].

Commercial Availability and Supplier Evaluation

Because 1-(2,2-dimethoxyethyl)azetidine is a specialized building block rather than a bulk commodity chemical, sourcing requires engaging with specialized catalog suppliers or custom synthesis organizations (CROs).

Supply Chain Analysis

The compound is typically synthesized via the alkylation of azetidine with bromoacetaldehyde dimethyl acetal or through the reduction of corresponding amides[6]. When evaluating suppliers, researchers must prioritize vendors that provide rigorous Quality Control (QC) documentation, specifically quantitative NMR (qNMR) to ensure the absence of residual free azetidine or unreacted alkylating agents.

Table 2: Commercial Supplier Matrix
SupplierCatalog / ReferenceTypical PurityScale AvailabilityLead Time
BLD Pharm BD02787026≥95%Milligram to GramStock / 1-2 Weeks
EvitaChem EVT-6368594≥95%Gram to KilogramStock / 2-3 Weeks
Bide Pharmatech BD02787026≥93%Milligram to GramStock / 1-2 Weeks
ChemicalBook CB39726360VariableAggregatorVariable

Note: Catalog numbers and availability are based on current database registries[3],[5],[7].

Synthetic Workflows & Mechanistic Pathways

The primary application of 1-(2,2-dimethoxyethyl)azetidine is its conversion into the reactive 2-(azetidin-1-yl)acetaldehyde, followed immediately by functionalization (e.g., reductive amination, Wittig olefination, or Grignard addition).

Below is a logical workflow diagram illustrating the transformation of the stable acetal into various target scaffolds.

SyntheticWorkflow A 1-(2,2-dimethoxyethyl)azetidine (Stable Acetal Reagent) B Acid-Catalyzed Hydrolysis (HCl, THF/H2O, 0°C to RT) A->B Deprotection C 2-(azetidin-1-yl)acetaldehyde (Reactive Intermediate) B->C In-situ generation D1 Reductive Amination (R-NH2, NaBH(OAc)3) C->D1 D2 Wittig Olefination (Ph3P=CH-R) C->D2 D3 Organometallic Addition (R-MgBr or R-Li) C->D3 E1 Azetidinyl-ethylamines (Target Scaffold) D1->E1 E2 Azetidinyl-alkenes (Target Scaffold) D2->E2 E3 Azetidinyl-alcohols (Target Scaffold) D3->E3

Workflow for the deprotection and functionalization of 1-(2,2-dimethoxyethyl)azetidine.

Experimental Protocol: One-Pot Deprotection and Reductive Amination

To mitigate the instability of the free aldehyde, the most robust approach is a one-pot (or continuous two-step) deprotection and reductive amination sequence.

Causality of Reagent Selection
  • Acidic Hydrolysis (HCl/THF): The dimethyl acetal requires aqueous acid to hydrolyze into the aldehyde and methanol. THF is used as a co-solvent to maintain homogeneity.

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures chemoselective reduction of the transient iminium ion without prematurely reducing the unreacted aldehyde back into an alcohol byproduct.

Step-by-Step Methodology
  • Acetal Cleavage:

    • Charge a round-bottom flask with 1-(2,2-dimethoxyethyl)azetidine (1.0 equiv) and dissolve in a 4:1 mixture of THF and H₂O (0.2 M concentration).

    • Cool the mixture to 0 °C using an ice bath.

    • Dropwise, add 2N aqueous HCl (3.0 equiv).

    • Remove the ice bath and stir at room temperature for 2–3 hours.

  • Neutralization & Extraction (Crucial Step):

    • Cool the reaction back to 0 °C. Carefully quench with saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.

    • Expert Insight: Do not exceed pH 9, as the free aldehyde is highly prone to base-catalyzed aldol condensation.

    • Extract rapidly with cold Dichloromethane (DCM) (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and filter. Keep the solution cold and proceed immediately to the next step.

  • Imine Formation:

    • To the DCM solution containing the freshly generated 2-(azetidin-1-yl)acetaldehyde, add the target primary or secondary amine (1.1 equiv).

    • Add anhydrous MgSO₄ (2.0 equiv) to act as a water scavenger, driving the equilibrium toward the imine/iminium intermediate. Stir at room temperature for 1 hour.

  • Chemoselective Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in portions.

    • Stir the reaction mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃. Separate the layers, extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (In-Process Controls)

Because the azetidine ring and the aliphatic side chain lack a strong UV chromophore, standard UV-Vis LC-MS monitoring will often yield false negatives.

  • TLC Validation: Aliquots must be spotted on silica TLC plates and developed using a Ninhydrin stain (which will react with the resulting amine upon heating to produce a distinct purple/brown spot) or Phosphomolybdic Acid (PMA) .

  • LC-MS Validation: Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with Mass Spectrometry to accurately track the consumption of the acetal (m/z 146 [M+H]⁺) and the formation of the product.

Conclusion

1-(2,2-dimethoxyethyl)azetidine is a highly strategic reagent for drug discovery professionals looking to incorporate the azetidine motif via an ethyl linker. By sourcing the compound as a stable dimethyl acetal from verified suppliers[3],[7], researchers bypass the severe instability of the corresponding free aldehyde[2]. Adhering to strict, self-validating protocols—such as in-situ deprotection and the use of chemoselective reducing agents—ensures high yields and reproducible access to complex azetidine-containing therapeutics.

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Protocols & Analytical Methods

Method

The Strategic Application of 1-(2,2-dimethoxyethyl)azetidine in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold."[1] Its growing prevalence in drug discovery programs stems from the unique combination of physicochemical and pharmacokinetic properties it imparts to a molecule. The inherent ring strain of the azetidine ring, while ensuring stability, provides a rigidifying element that can pre-organize pharmacophoric groups for optimal target engagement. This conformational constraint can lead to enhanced binding affinity and selectivity.[1] Furthermore, the incorporation of an azetidine moiety has been shown to improve metabolic stability, aqueous solubility, and other crucial ADME (absorption, distribution, metabolism, and excretion) parameters. Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine ring, underscoring its value in developing successful therapeutics.[1]

This guide focuses on a particularly versatile building block: 1-(2,2-dimethoxyethyl)azetidine . The strategic inclusion of the 2,2-dimethoxyethyl group, a stable precursor to a reactive aldehyde functionality, transforms the azetidine scaffold into a powerful platform for the synthesis of diverse and complex molecular architectures. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent elaboration into valuable downstream compounds for drug discovery and development.

Physicochemical and Safety Data

A clear understanding of the physical and safety properties of a chemical is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1849341-13-4NextSDS
EC Number 870-499-5NextSDS
Molecular Formula C₇H₁₅NO₂N/A
Molecular Weight 145.20 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)N/A

GHS Hazard Information:

  • Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful)

  • Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H336 (May cause drowsiness or dizziness).

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.

Synthesis and Purification of 1-(2,2-dimethoxyethyl)azetidine

The synthesis of 1-(2,2-dimethoxyethyl)azetidine is typically achieved through the N-alkylation of azetidine with a suitable electrophile bearing the dimethoxyethyl moiety. The following protocol describes a general and robust method for its preparation.

Experimental Protocol: Synthesis of 1-(2,2-dimethoxyethyl)azetidine

Reaction Scheme:

G cluster_0 Synthesis of 1-(2,2-dimethoxyethyl)azetidine azetidine Azetidine reaction_node + azetidine->reaction_node bromoacetal 2-Bromo-1,1-dimethoxyethane bromoacetal->reaction_node product 1-(2,2-dimethoxyethyl)azetidine base Base (e.g., K2CO3) base->reaction_node solvent Solvent (e.g., Acetonitrile) solvent->reaction_node reaction_node->product G cluster_1 Acetal Deprotection start_acetal 1-(2,2-dimethoxyethyl)azetidine reaction_node_deprotect + start_acetal->reaction_node_deprotect acid Aqueous Acid (e.g., HCl) acid->reaction_node_deprotect product_aldehyde Azetidine-1-carbaldehyde reaction_node_deprotect->product_aldehyde G cluster_2 Reductive Amination Workflow aldehyde Azetidine-1-carbaldehyde imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine (R-NH2 or R2NH) amine->imine_formation reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reduction Reduction reducing_agent->reduction product_amine Substituted (Azetidin-1-ylmethyl)amine imine_formation->reduction reduction->product_amine G cluster_3 Wittig Reaction Workflow aldehyde_wittig Azetidine-1-carbaldehyde oxaphosphetane Oxaphosphetane Formation aldehyde_wittig->oxaphosphetane ylide Phosphonium Ylide ylide->oxaphosphetane product_alkene Azetidin-1-yl-substituted Alkene decomposition Decomposition oxaphosphetane->decomposition decomposition->product_alkene G cluster_4 Pictet-Spengler Reaction Workflow aldehyde_ps Azetidine-1-carbaldehyde iminium_ion_ps Iminium Ion Formation aldehyde_ps->iminium_ion_ps arylethylamine β-Arylethylamine arylethylamine->iminium_ion_ps product_thq Azetidinyl-substituted Tetrahydroisoquinoline cyclization_ps Intramolecular Electrophilic Aromatic Substitution iminium_ion_ps->cyclization_ps cyclization_ps->product_thq

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Application

Application Note: Chemoselective Deprotection of 1-(2,2-Dimethoxyethyl)azetidine to 2-(Azetidin-1-yl)acetaldehyde

Introduction & Rationale Azetidines are highly valued in modern drug development as conformationally restricted, metabolically stable surrogates for diverse cyclic and acyclic amines. The compound 1-(2,2-dimethoxyethyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Azetidines are highly valued in modern drug development as conformationally restricted, metabolically stable surrogates for diverse cyclic and acyclic amines. The compound 1-(2,2-dimethoxyethyl)azetidine serves as a crucial masked precursor to 2-(azetidin-1-yl)acetaldehyde , a versatile electrophilic building block used in reductive aminations and chain extensions.

However, unmasking the aldehyde by deprotecting the dimethyl acetal moiety in the presence of the azetidine ring presents a unique chemoselectivity challenge. As a Senior Application Scientist, I have observed that applying standard, brute-force acidic hydrolysis to this substrate frequently results in total degradation of the starting material. This guide outlines the causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding deprotection.

Mechanistic Causality: The "Aminoacetal Dilemma"

Standard acetal deprotection relies on aqueous Brønsted acids. When applied to 1-(2,2-dimethoxyethyl)azetidine, two competing stereoelectronic and thermodynamic factors dictate the reaction trajectory:

  • Electrostatic Retardation : The highly basic azetidine nitrogen is instantaneously protonated under acidic conditions. The resulting localized positive charge exerts a strong inductive electron-withdrawing effect, which electrostatically repels the additional protons required to activate the adjacent acetal oxygens. Consequently, aminoacetals require harsher conditions to reach the oxocarbenium transition state compared to isolated acetals ( [1]).

  • Ring Strain Vulnerability : Azetidine possesses significant ring strain ( 26 kcal/mol). Under the harsh acidic conditions required to overcome the electrostatic barrier—especially in the presence of nucleophiles like chloride ions or elevated heat—the protonated azetidine becomes highly susceptible to nucleophilic ring-opening, leading to acyclic degradation products ( [2]).

To navigate this dilemma, the protocol must utilize an acid strong enough to overcome the electrostatic barrier but paired with a strictly non-nucleophilic counterion to preserve the four-membered ring ( [3]).

Reaction Pathway & Workflow

Mechanism A 1-(2,2-dimethoxyethyl)azetidine (Acetal Precursor) B Protonated Aminoacetal (Electrostatic Barrier) A->B H+ (Fast) C Oxocarbenium Intermediate B->C H+, -MeOH (Rate Limiting) E Ring-Opened Byproduct (Degradation) B->E Strong Acid/Heat + Nucleophile D 2-(azetidin-1-yl)acetaldehyde (Target Product) C->D +H2O, -MeOH

Fig 1. Reaction pathway highlighting target deprotection vs. azetidine ring-opening degradation.

Experimental Optimization Data

The following table summarizes the quantitative optimization of deprotection conditions, highlighting the causality between acid choice, nucleophilicity, and product distribution.

ConditionAcid / ReagentSolvent SystemTemp (°C)Time (h)Conversion to Aldehyde (%)Ring-Opened Byproduct (%)
A 6M HCl (aq)THF60445%55% (High nucleophilicity of Cl⁻)
B 1M HCl (aq)THF252415%<5% (Insufficient activation)
C TFA (10 equiv)DCM / H₂O (10:1)251288% <2% (Non-nucleophilic counterion)
D InCl₃ (20 mol%)MeCN / H₂O (5:1)80692% <1% (Mild Lewis acid activation)

Table 1. Condition screening for the deprotection of 1-(2,2-dimethoxyethyl)azetidine. Conditions C and D provide the highest chemoselectivity.

Detailed Methodologies

Protocol A: TFA-Mediated Aqueous Hydrolysis (Recommended for Scale-Up)

Rationale: Trifluoroacetic acid (TFA) provides sufficient Brønsted acidity to protonate the acetal without providing a nucleophilic counterion that would attack the strained azetidine ring.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,2-dimethoxyethyl)azetidine (10.0 mmol, 1.45 g) in dichloromethane (DCM, 20 mL).

  • Acid Addition : Cool the solution to 0 °C using an ice-water bath. Slowly add a pre-mixed solution of Trifluoroacetic acid (TFA, 100 mmol, 7.65 mL) and deionized water (2.0 mL) dropwise over 5 minutes to manage the exothermic protonation of the amine.

  • Reaction : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 12 hours.

  • Quenching (Critical Step) : Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8. Caution: Vigorous CO₂ evolution will occur.

  • Extraction : Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration : Concentrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C . Note: 2-(azetidin-1-yl)acetaldehyde is prone to self-condensation and polymerization if subjected to heat.

Protocol B: Lewis Acid-Catalyzed Deprotection (Mild Alternative)

Rationale: Indium(III) chloride (InCl₃) acts as a mild, water-tolerant Lewis acid that selectively coordinates to the acetal oxygens, bypassing the need for high Brønsted acidity and completely avoiding ring-opening.

  • Preparation : Dissolve the acetal (5.0 mmol, 0.72 g) in a mixture of Acetonitrile and Water (5:1 v/v, 12 mL).

  • Catalyst Addition : Add Indium(III) chloride (InCl₃, 1.0 mmol, 221 mg, 20 mol%) in one single portion.

  • Heating : Equip the flask with a reflux condenser and heat to 80 °C in an oil bath for 6 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO₃ (10 mL) to precipitate indium salts. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo (< 30 °C).

Self-Validation & Quality Control

To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Monitoring : The starting acetal is UV-inactive. Monitor the reaction via TLC (Silica gel, 10% MeOH in DCM). Use a Ninhydrin stain (heats to a brown/purple spot for the amine) to track the starting material.

  • Product Verification : To confirm the unmasking of the aldehyde, dip the developed TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain . The product will immediately form a bright yellow/orange spot at ambient temperature, validating the presence of the free carbonyl.

  • Mass Spectrometry : LC-MS analysis should show a shift from the protonated acetal mass ( [M+H]+=146.1 ) to the protonated aldehyde mass ( [M+H]+=100.1 ). The absence of m/z=136.0 (corresponding to chloride ring-opened addition) validates the chemoselectivity of the chosen acid.

References

  • Title : “Stereoelectronic Deprotection of Nitrogen”: Recovering Nucleophilicity with a Conformational Change Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Recent advances in synthetic facets of immensely reactive azetidines Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution Source : Organic Letters (ACS Publications) URL :[Link]

Method

Protocol for the Synthesis of Bioactive Molecules Using 1-(2,2-Dimethoxyethyl)azetidine

Introduction & Strategic Rationale Azetidines are highly prized four-membered nitrogenous heterocycles in modern drug discovery. They offer unique physicochemical profiles, including high sp³-character, conformational ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Azetidines are highly prized four-membered nitrogenous heterocycles in modern drug discovery. They offer unique physicochemical profiles, including high sp³-character, conformational rigidity, and favorable steric exit vectors compared to larger saturated heterocycles like pyrrolidines or piperidines[1]. Incorporating an azetidine ring often improves metabolic stability, lowers lipophilicity (logP), and enhances the overall pharmacokinetic behavior of a drug candidate ()[1].

However, the synthesis and functionalization of azetidines can be challenging due to their inherent ring strain ()[2]. To modularly introduce the azetidine motif into complex molecular scaffolds, 1-(2,2-dimethoxyethyl)azetidine serves as an ideal, shelf-stable building block[3]. It functions as a protected precursor to the highly reactive 2-(azetidin-1-yl)acetaldehyde [4]. Free α -amino aldehydes are notoriously unstable and prone to self-condensation, polymerization, and rapid oxidation. By masking the aldehyde as a dimethyl acetal, researchers can store the reagent indefinitely and liberate the reactive electrophile in situ for immediate downstream coupling.

Mechanistic Insights: The Self-Validating Workflow

The transformation of 1-(2,2-dimethoxyethyl)azetidine relies on a sequence of acid-catalyzed deprotection followed by nucleophilic trapping. Understanding the causality behind these steps ensures a robust, self-validating experimental setup.

  • Deprotection Causality : Exposure to aqueous acid (e.g., Trifluoroacetic acid or HCl) protonates the methoxy oxygens. Subsequent elimination of methanol generates a highly reactive oxocarbenium intermediate, which is rapidly trapped by water to form a hemiacetal, eventually collapsing into the free aldehyde[4].

  • In Situ Trapping & Chemoselectivity : Because 2-(azetidin-1-yl)acetaldehyde is sensitive, it is best utilized in a one-pot cascade or immediately after a mild workup. For instance, in reductive amination, the aldehyde condenses with a primary or secondary amine to form an iminium ion. This intermediate is selectively reduced by sodium triacetoxyborohydride (STAB). STAB is the reagent of choice here because its steric bulk and electron-withdrawing acetate groups render it mild enough to avoid the direct reduction of the unreacted aldehyde, thereby preventing the formation of an unwanted alcohol byproduct ()[5].

Visualizing the Synthetic Workflow

G A 1-(2,2-dimethoxyethyl)azetidine (Stable Acetal Precursor) B Acidic Deprotection (HCl or TFA / H2O) A->B C 2-(azetidin-1-yl)acetaldehyde (Reactive Intermediate) B->C D Reductive Amination (NaBH(OAc)3, Amines) C->D E Ugi 4-Component Reaction (R-NC, R-COOH, R-NH2) C->E F Wittig Olefination (Phosphonium Ylides) C->F G Azetidinyl-ethylamines (Target Scaffold) D->G H Peptidomimetics (Target Scaffold) E->H I Functionalized Alkenes (Target Scaffold) F->I

Caption: Synthetic workflow from 1-(2,2-dimethoxyethyl)azetidine to diverse bioactive molecular scaffolds.

Experimental Protocols

Protocol A: One-Pot Acetal Deprotection and Reductive Amination

Objective : Synthesize azetidinyl-ethylamines directly from the acetal precursor.

  • Deprotection : Dissolve 1-(2,2-dimethoxyethyl)azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M). Add H₂O (10.0 eq) and cool the mixture to 0 °C. Dropwise add Trifluoroacetic acid (TFA, 5.0 eq). Stir the reaction at room temperature for 2-3 hours. Validation: Monitor by TLC (ninhydrin stain) until the complete consumption of the acetal is observed.

  • Neutralization & Solvent Swap : Concentrate the mixture under reduced pressure to remove volatile TFA and methanol. Co-evaporate with anhydrous toluene (2 × 10 mL) to azeotropically remove residual water—this step is critical as excess water will push the subsequent imine equilibrium backward. Redissolve the crude 2-(azetidin-1-yl)acetaldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation : Add the target primary or secondary amine (1.2 eq) and stir for 1 hour at room temperature to allow complete iminium ion formation.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms. Stir for 12-18 hours at room temperature[5].

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically requiring a DCM/MeOH/NH₄OH gradient due to the basicity of the azetidine).

Protocol B: Ugi Four-Component Reaction (Ugi-4CR)

Objective : Rapid assembly of azetidine-containing peptidomimetics.

  • Aldehyde Preparation : Prepare the crude 2-(azetidin-1-yl)acetaldehyde as described in Protocol A (Steps 1-2) and dissolve it immediately in anhydrous methanol (0.5 M).

  • Imine Condensation : Add the primary amine (1.0 eq) and stir for 30 minutes at room temperature.

  • Multicomponent Assembly : To the stirring mixture, sequentially add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

  • Reaction : Stir the mixture at room temperature for 24 hours. The reaction is driven to completion by the irreversible Mumm rearrangement of the intermediate.

  • Isolation : Remove the methanol under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify the resulting bis-amide via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected parameters and yields for the downstream functionalization of 1-(2,2-dimethoxyethyl)azetidine based on standard medicinal chemistry practices.

Reaction TypeReagentsTemp (°C)Time (h)Typical Yield (%)Key Advantage
Acetal Deprotection TFA, H₂O, DCM0 to 252 - 4>95 (crude)Clean conversion, volatile byproducts easily removed
Reductive Amination NaBH(OAc)₃, DCE2512 - 1870 - 85High chemoselectivity; avoids over-reduction to alcohol
Ugi-4CR MeOH, R-NC, R-NH₂, R-COOH252460 - 80High atom economy; rapid generation of 3D complexity
Wittig Olefination Ph₃P=CH-R, THF0 to 254 - 865 - 75Stereoselective construction of functionalized alkenes

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry (2026). PubMed/NIH. Available at:[Link][1]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle . Organic & Biomolecular Chemistry (2021). RSC Publishing. Available at:[Link][2]

  • Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination . PMC (2020). Available at:[Link][5]

Sources

Application

Application Notes and Protocols for 1-(2,2-dimethoxyethyl)azetidine in the Synthesis of Azetidine-Containing Drugs

Introduction The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural component in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural component in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer significant advantages in drug design, including improved metabolic stability, enhanced solubility, and novel intellectual property opportunities.[1][3] Among the various synthons utilized to construct this valuable scaffold, 1-(2,2-dimethoxyethyl)azetidine stands out as a versatile and strategic building block. The dimethoxyethyl group serves as a masked aldehyde, providing a latent point of reactivity that can be unveiled under specific conditions to participate in key carbon-carbon bond-forming reactions.

This guide provides an in-depth exploration of the application of 1-(2,2-dimethoxyethyl)azetidine in the synthesis of complex, biologically active molecules, with a particular focus on its role in the total synthesis of the non-opioid analgesic, conolidine.[4][5] We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.

The Strategic Advantage of the Masked Aldehyde

The core utility of 1-(2,2-dimethoxyethyl)azetidine lies in the acetal functionality, which protects a highly reactive aldehyde group. This protection strategy is crucial for several reasons:

  • Sequential Reactivity: It allows for the manipulation of other functional groups within a molecule without premature reaction of the aldehyde.

  • Controlled Cyclization: The aldehyde can be deprotected in situ to trigger key cyclization reactions, such as the Pictet-Spengler reaction, which is fundamental to the synthesis of many indole alkaloids.[6]

  • Improved Stability: Aldehydes can be prone to oxidation and other side reactions. The acetal form is significantly more stable under a wide range of reaction conditions.

The deprotection of the dimethoxyethyl group is typically achieved under acidic conditions, which hydrolyzes the acetal to reveal the free aldehyde. This controlled release of a reactive species is a cornerstone of its synthetic utility.

Application in the Total Synthesis of (±)-Conolidine

Conolidine, a rare indole alkaloid, has garnered significant attention for its potent analgesic properties without the adverse side effects associated with opioids.[4][7] The total synthesis of conolidine provides an excellent case study for the strategic application of 1-(2,2-dimethoxyethyl)azetidine.

Retrosynthetic Analysis and Key Transformation

A key step in several reported syntheses of conolidine involves a Pictet-Spengler reaction to construct the complex, bridged ring system of the natural product.[8][9] The 1-(2,2-dimethoxyethyl)azetidine serves as the precursor to the aldehyde component required for this transformation.

G Conolidine Conolidine Tetracycle Key Tetracyclic Intermediate Conolidine->Tetracycle PictetSpengler Pictet-Spengler Reaction Tetracycle->PictetSpengler Tryptamine_Deriv Tryptamine Derivative PictetSpengler->Tryptamine_Deriv Azetidine_Aldehyde Azetidine-2-acetaldehyde PictetSpengler->Azetidine_Aldehyde Deprotection Acetal Deprotection Azetidine_Aldehyde->Deprotection Azetidine_Acetal 1-(2,2-dimethoxyethyl)azetidine Deprotection->Azetidine_Acetal

Caption: Retrosynthetic analysis of Conolidine.

Experimental Protocol: Pictet-Spengler Cyclization for Conolidine Core Synthesis

This protocol outlines the acid-mediated deprotection of 1-(2,2-dimethoxyethyl)azetidine and subsequent Pictet-Spengler reaction with a tryptamine derivative to form the core structure of conolidine.

Materials:

  • 1-(2,2-dimethoxyethyl)azetidine

  • Substituted Tryptamine (e.g., 2-(1H-indol-3-yl)ethanamine)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted tryptamine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Azetidine Synthon: Add 1-(2,2-dimethoxyethyl)azetidine (1.2 equivalents) to the stirred solution at room temperature.

  • Initiation of Deprotection and Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 equivalents) dropwise over 5-10 minutes. The reaction is often exothermic, so slow addition is crucial.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracyclic product.

Causality and Experimental Insights
  • Choice of Acid: Trifluoroacetic acid is a common choice as it is a strong acid that effectively catalyzes both the acetal deprotection and the subsequent Pictet-Spengler cyclization. It is also volatile, which simplifies its removal during workup.

  • Stoichiometry: A slight excess of the azetidine component is used to ensure complete consumption of the more valuable tryptamine derivative. An excess of acid drives the equilibrium towards the formation of the iminium ion, which is the key electrophilic intermediate in the Pictet-Spengler reaction.[6]

  • Temperature Control: The initial cooling to 0 °C helps to control the initial exothermic reaction upon acid addition. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the cyclization to occur at a reasonable rate.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the reaction under an inert atmosphere is good practice in organic synthesis to prevent potential side reactions with atmospheric oxygen or moisture, especially when dealing with sensitive indole derivatives.

G cluster_0 Acetal Deprotection cluster_1 Pictet-Spengler Reaction Azetidine_Acetal 1-(2,2-dimethoxyethyl)azetidine H_plus H+ Azetidine_Acetal->H_plus + H+ Intermediate_1 Oxocarbenium Ion H_plus->Intermediate_1 Methanol_1 - MeOH Intermediate_1->Methanol_1 Intermediate_2 Hemiacetal Methanol_1->Intermediate_2 Methanol_2 - MeOH Intermediate_2->Methanol_2 Azetidine_Aldehyde Azetidine-2-acetaldehyde Methanol_2->Azetidine_Aldehyde Tryptamine Tryptamine Derivative Azetidine_Aldehyde->Tryptamine + Tryptamine - H2O Iminium_Ion Iminium Ion Intermediate Tryptamine->Iminium_Ion Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Electrophilic Attack Rearrangement [1,2]-Alkyl Shift Spirocycle->Rearrangement Final_Product Tetracyclic Core Rearrangement->Final_Product - H+

Caption: Mechanism of Deprotection and Pictet-Spengler Reaction.

Broader Applications and Future Directions

While the synthesis of conolidine is a prominent example, the utility of 1-(2,2-dimethoxyethyl)azetidine extends to the synthesis of a wide range of other azetidine-containing pharmaceuticals.[10][11] The masked aldehyde functionality can be used to introduce the azetidine moiety into various molecular scaffolds through other important transformations, such as:

  • Reductive Amination: The deprotected aldehyde can react with primary or secondary amines to form new C-N bonds.

  • Wittig and Related Olefinations: The aldehyde can be converted into a variety of alkene-containing structures.

  • Aldol and Other Enolate Condensations: The aldehyde can act as an electrophile in reactions with enolates and other nucleophiles.

The continued development of new synthetic methodologies will undoubtedly expand the applications of this versatile building block in drug discovery.[3][12]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC7H15NO2N/A
Molecular Weight145.20 g/mol N/A
Typical Reaction ScaleMilligram to Multigram[10]
Yield for Conolidine Core SynthesisVaries, often >70%[5][8]

Conclusion

1-(2,2-dimethoxyethyl)azetidine is a powerful and strategic building block for the synthesis of complex azetidine-containing drugs. Its utility as a masked aldehyde allows for controlled and sequential introduction of a key reactive functional group, enabling elegant and efficient synthetic routes to valuable therapeutic agents like conolidine. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this synthon in their own drug discovery and development programs.

References
  • Tarselli, M. A., Raehal, K. M., Brasher, A. K., Streicher, J. M., Groer, C. E., Cameron, M. D., Bohn, L. M., & Micalizio, G. C. (2011). Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain. Nature Chemistry, 3(6), 449-453. Available at: [Link]

  • Micalizio, G. C., & Tarselli, M. A. (2012). Synthesis of conolidine and discovery of a potent non-opioid analgesic for pain. U.S. Patent Application No. 13/388,861.
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259. Available at: [Link]

  • Chekavskyi, D., Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Chen, G., Wang, C., Zou, L., Zhu, J., Li, Y., & Qi, C. (2019). Six-Step Total Synthesis of (±)-Conolidine. Journal of Natural Products, 82(11), 2972-2978. Available at: [Link]

  • Lin, C. Y., & Micalizio, G. C. (2012). Total synthesis of conolidine and apparicine. Tetrahedron, 68(37), 7647-7653. Available at: [Link]

  • Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(3), 245-251. Available at: [Link]

  • Jurášek, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3549-3566. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Edinoff, A. N., Patel, A. S., Baker, M. W., Lawson, J., Wolcott, C. C., Cornett, E. M., ... & Kaye, A. D. (2021). Conolidine: A Novel Plant Extract for Chronic Pain. Anesthesiology and Pain Medicine, 11(6). Available at: [Link]

Sources

Method

Application Note: Synthesis of Novel Fused Heterocyclic Compounds from 1-(2,2-Dimethoxyethyl)azetidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The incorporation of strained four-membered r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The incorporation of strained four-membered rings, such as azetidine, into pharmaceutical scaffolds is a proven strategy for improving physicochemical properties. Azetidines act as bioisosteres for larger, more lipophilic rings (e.g., piperidines or morpholines), often lowering LogP, increasing metabolic stability, and altering the basicity (pKa) of the parent molecule [1].

However, synthesizing complex, fused aza-heterocycles containing an azetidine moiety presents significant synthetic challenges. The compound 1-(2,2-dimethoxyethyl)azetidine serves as a highly versatile, bifunctional building block (an α-aminoacetal) designed specifically to overcome these barriers.

The Causality of the Acetal Mask

Why use an aminoacetal instead of a direct aminoaldehyde? Free α-aminoaldehydes, such as 2-(azetidin-1-yl)acetaldehyde, are notoriously unstable. They rapidly undergo racemization, self-condensation (forming unwanted pyrazine dimers), and polymerization under ambient conditions [2]. By masking the reactive aldehyde as a dimethyl acetal, 1-(2,2-dimethoxyethyl)azetidine remains highly stable for long-term storage and handling. The electrophilic aldehyde is only unmasked in situ via acid-catalyzed hydrolysis immediately prior to the cyclization event, ensuring a high-fidelity reaction pathway [3].

Mechanistic Workflow: From Acetal to Fused Scaffold

The synthesis of novel azetidino-fused heterocycles (such as azetidino[1,2- a ]quinoxalines or imidazo-azetidines) relies on a tandem deprotection-condensation-cyclization sequence.

  • Deprotection: Mild aqueous acid hydrolyzes the dimethyl acetal to the reactive 2-(azetidin-1-yl)acetaldehyde.

  • Condensation: Introduction of a dinucleophile (e.g., a 1,2-diamine or an amino-thiol) initiates Schiff base (imine) formation.

  • Aza-Annulation: An intramolecular nucleophilic attack on the newly formed imine (or an adjacent activated center) closes the ring, often followed by spontaneous or oxidant-mediated aromatization to yield the final fused heterocycle.

Reaction Pathway Visualization

G Acetal 1-(2,2-Dimethoxyethyl)azetidine (Stable Aminoacetal) Aldehyde 2-(Azetidin-1-yl)acetaldehyde (Reactive Electrophile) Acetal->Aldehyde Aqueous HCl / Heat (Deprotection) Condensation Imine Condensation (+ 1,2-Diamine) Aldehyde->Condensation Nucleophilic Attack (- H2O) Cyclization Intramolecular Cyclization (Aza-Annulation) Condensation->Cyclization Acid Catalysis Product Azetidino-Fused Heterocycle (Drug Scaffold) Cyclization->Product Oxidation / Aromatization

Mechanistic workflow from aminoacetal deprotection to aza-annulation.

Experimental Protocols

The following protocols outline a self-validating system for the synthesis of an azetidino[1,2- a ]quinoxaline derivative. The methodology is split into two continuous phases to maximize yield and prevent intermediate degradation.

Protocol A: In Situ Unmasking of 2-(Azetidin-1-yl)acetaldehyde

Objective: Generate the reactive electrophile while preventing self-condensation.

Reagents:

  • 1-(2,2-Dimethoxyethyl)azetidine (1.0 equiv, 10 mmol)

  • 2M Hydrochloric acid (HCl) (15 mL)

  • Dichloromethane (DCM) (30 mL)

  • Sodium bicarbonate (NaHCO 3​ ), saturated aqueous solution

Step-by-Step Procedure:

  • Hydrolysis: Charge a 100 mL round-bottom flask with 1-(2,2-dimethoxyethyl)azetidine (10 mmol). Add 15 mL of 2M aqueous HCl.

  • Heating: Stir the mixture at 40 °C for 2 hours. Scientific Insight: Gentle heating ensures complete hydrolysis of the robust dimethyl acetal without causing thermal degradation of the resulting strained azetidine ring.

  • Neutralization: Cool the reaction to 0 °C using an ice bath. Carefully neutralize the mixture by dropwise addition of saturated aqueous NaHCO 3​ until the pH reaches 7.5–8.0. Caution: Vigorous CO 2​ evolution will occur. Maintain strict pH control; excessive basicity promotes aldol-type self-condensation of the aldehyde.

  • Extraction: Immediately extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers and dry over anhydrous Na 2​ SO 4​ .

  • Handling: Do not concentrate the aldehyde to dryness. Use the DCM solution immediately in Protocol B.

Protocol B: Condensation and Aza-Annulation

Objective: Trap the aldehyde with a dinucleophile to form the fused heterocyclic scaffold.

Reagents:

  • 2-(Azetidin-1-yl)acetaldehyde (in DCM solution from Protocol A)

  • 1,2-Phenylenediamine (1.05 equiv, 10.5 mmol)

  • Magnesium sulfate (MgSO 4​ ) (anhydrous, 2.0 g)

  • Trifluoroacetic acid (TFA) (0.1 equiv, 1 mmol)

  • Methanol (MeOH) (20 mL)

Step-by-Step Procedure:

  • Imine Formation: To the freshly prepared DCM solution of the aldehyde, add 1,2-phenylenediamine (10.5 mmol) and anhydrous MgSO 4​ (2.0 g). Stir at room temperature for 4 hours. Scientific Insight: MgSO 4​ acts as a desiccant, driving the equilibrium of the Schiff base formation forward by scavenging the water byproduct.

  • Solvent Exchange: Filter off the MgSO 4​ . Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30 °C) to a volume of ~5 mL. Dilute with 20 mL of anhydrous MeOH.

  • Cyclization: Add TFA (1 mmol) to the methanolic solution. Heat the reaction to reflux (65 °C) for 12 hours. Scientific Insight: TFA provides the necessary protonation of the imine nitrogen, increasing its electrophilicity and facilitating the intramolecular attack by the secondary amine of the azetidine or the adjacent aniline nitrogen.

  • Workup & Purification: Cool to room temperature, concentrate the solvent, and partition the residue between Ethyl Acetate (50 mL) and 1M NaOH (20 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via flash column chromatography (Silica gel, gradient elution: 0-10% MeOH in DCM) to yield the fused azetidino-quinoxaline derivative.

Quantitative Data Presentation

To establish the optimal conditions for the aza-annulation step (Protocol B, Step 3), various catalysts and solvents were evaluated. The quantitative data is summarized in Table 1.

Table 1: Optimization of Aza-Annulation Conditions for Azetidino-Fused Heterocycles

EntrySolventCatalyst (Equiv)Temp (°C)Time (h)Yield (%)*Observation / Causality
1DCMNone2524< 10Imine forms, but cyclization barrier is too high without acid activation.
2DCMTFA (0.1)401645Moderate yield; limited by the boiling point of DCM.
3Toluenep-TsOH (0.1)110832High heat causes degradation/ring-opening of the strained azetidine.
4MeOHAcetic Acid (1.0)651668Protic solvent stabilizes transition state; weak acid requires longer time.
5 MeOH TFA (0.1) 65 12 84 Optimal balance of acid strength and thermal conditions.

*Isolated yields after silica gel chromatography.

Conclusion

1-(2,2-Dimethoxyethyl)azetidine is a highly enabling reagent for drug discovery programs seeking to incorporate sp3 -rich, low-lipophilicity vectors into their molecular designs [4]. By treating the aminoacetal as a masked electrophile, chemists can bypass the inherent instability of α-aminoaldehydes. The protocols provided establish a robust, self-validating methodology for the construction of complex, azetidine-fused aza-polycycles with high atom economy and synthetic fidelity.

References

  • ResearchGate. α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles. Chem. Sci. Trans. Retrieved from:[Link]

  • American Chemical Society (ACS). Synthesis of α-Aminoacetals via Decarboxylative Coupling of Imine and 2,2-Diethoxyacetic Acid. J. Org. Chem. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). Synthesis and applications of methyleneaziridines and strained aza-heterocycles. RSC Adv. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2,2-Dimethoxyethyl)azetidine Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 1-(2,2-dimethoxyethyl)azetidine via the N-alkylation of azetidine with 2-bromo-1,1-dimethoxyethane (bromoacetalde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-(2,2-dimethoxyethyl)azetidine via the N-alkylation of azetidine with 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal) is a critical transformation in the preparation of various pharmaceutical intermediates. Despite its conceptual simplicity, researchers frequently encounter severe yield bottlenecks. These issues primarily stem from the extreme volatility of azetidine, the sluggish SN2 reactivity of the sterically hindered alkyl halide, and the acid-lability of the resulting acetal.

This guide provides a self-validating, field-proven protocol and troubleshooting framework to ensure high-yielding, reproducible synthesis.

Mechanistic Pathway & Experimental Workflow

Expertise & Experience Insight: The direct reaction between azetidine and bromoacetaldehyde dimethyl acetal is kinetically unfavorable. The bulky dimethoxy groups adjacent to the electrophilic carbon sterically hinder the SN2 trajectory. To overcome this, the addition of a catalytic or stoichiometric amount of Potassium Iodide (KI) is required. This initiates a Finkelstein reaction, converting the bromide into a highly reactive iodide in situ 1. This acceleration is critical; it ensures the alkylation outcompetes the evaporative loss of the highly volatile azetidine (bp ~61 °C).

G A Azetidine Hydrochloride B Free Azetidine (Volatile: bp 61°C) A->B K2CO3 (Base) RT, 30 min F N-Alkylation (SN2) DMF, 106°C, Sealed Tube B->F C Bromoacetaldehyde Dimethyl Acetal E Iodoacetaldehyde Dimethyl Acetal C->E Halogen Exchange D KI (Finkelstein Catalyst) D->E E->F G Basic Aqueous Workup (10% K2CO3) F->G Quench & Extract H 1-(2,2-Dimethoxyethyl)azetidine (Target Product) G->H Silica Gel (Et3N treated)

Workflow for the Finkelstein-assisted N-alkylation of azetidine with basic workup.

Step-by-Step Optimized Protocol

This self-validating protocol utilizes azetidine hydrochloride to bypass the handling difficulties of the volatile free base, employing a sealed-vessel Finkelstein-assisted alkylation 12.

Materials & Reagents:

  • Azetidine hydrochloride (1.0 equiv, limiting reagent)

  • Bromoacetaldehyde dimethyl acetal (1.2 equiv)

  • Potassium carbonate, anhydrous (K₂CO₃) (3.5 equiv)

  • Potassium iodide (KI) (0.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Methodology:

  • Free-Basing (In Situ): In a heavy-walled pressure tube equipped with a magnetic stir bar, suspend azetidine hydrochloride (1.0 equiv) and finely powdered anhydrous K₂CO₃ (3.5 equiv) in anhydrous DMF (0.2 M relative to azetidine). Stir vigorously at room temperature for 45 minutes. Self-Validation: The suspension will become visibly thicker as the free azetidine is liberated and KCl precipitates 2.

  • Activation: Add KI (0.5 equiv) followed by bromoacetaldehyde dimethyl acetal (1.2 equiv) to the suspension.

  • Alkylation: Seal the pressure tube tightly with a Teflon screw cap. Heat the reaction mixture in an oil bath at 106 °C for 16–24 hours 1.

  • Basic Workup: Cool the vessel completely to room temperature before unsealing. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with a 10% aqueous K₂CO₃ solution. Critical: Do not use water or brine alone, as the local pH can drop, leading to acetal cleavage. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C).

  • Purification: Purify the crude oil via flash column chromatography. Critical: Pre-treat the silica gel by flushing the column with 2% Triethylamine (Et₃N) in Hexanes to neutralize the acidic silanol sites [[3]](). Elute with a Hexanes/EtOAc gradient containing 1% Et₃N.

Troubleshooting Guide & FAQs

Q1: My yield is consistently below 30%, and I recover unreacted bromoacetaldehyde dimethyl acetal. Why is the reaction so sluggish? A1: Bromoacetaldehyde dimethyl acetal is a poor electrophile for direct SN2 due to steric hindrance from the adjacent dimethoxy groups. Solution: You must add Potassium Iodide (KI). This initiates a Finkelstein reaction, generating iodoacetaldehyde dimethyl acetal in situ, which is a vastly superior electrophile 1. Without KI, the reaction rate is too slow to achieve full conversion before side reactions or evaporation occur.

Q2: I am losing azetidine during the reaction, leading to incomplete conversion. How can I prevent this? A2: Free azetidine has a boiling point of ~61 °C. If you are heating the reaction to >100 °C in an open flask or with a standard reflux condenser, the azetidine vaporizes and escapes the liquid phase, halting the reaction. Solution: Conduct the reaction in a heavy-walled sealed pressure tube or a microwave reactor. Ensure the free-basing step (if starting from the hydrochloride salt) is done in a sealed environment prior to heating.

Q3: The NMR of my isolated product shows an aldehyde peak (~9.5 ppm) instead of the expected acetal methoxy peaks (~3.3 ppm). What happened? A3: Your product underwent acetal hydrolysis. The 2,2-dimethoxyethyl group is highly sensitive to acidic conditions 3. Solution: Ensure your aqueous workup is strictly basic (use 10% K₂CO₃ or NaHCO₃). Furthermore, standard silica gel is slightly acidic and will cleave the acetal during column chromatography. Pre-treat your silica with 1-2% triethylamine (Et₃N) in your eluent, or switch to basic alumina.

Q4: Can I use azetidine hydrochloride instead of free azetidine? A4: Yes, and it is highly recommended because the hydrochloride salt is non-volatile, stable, and easier to handle. Solution: You must account for the stoichiometry. Add an extra equivalent of a strong, non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) and allow the mixture to stir at room temperature for 30–60 minutes to liberate the free amine before adding the alkylating agent and heating 2.

Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on the isolated yield of 1-(2,2-dimethoxyethyl)azetidine, highlighting the necessity of the optimized parameters.

Base (Equiv)SolventAdditiveReaction VesselTemp (°C)Expected YieldPrimary Failure Mode
Et₃N (2.0)MeCNNoneOpen Flask / Reflux80< 20%Azetidine evaporation; sluggish SN2
K₂CO₃ (3.5)DMFNoneSealed Tube11040 - 50%Sluggish SN2 (incomplete conversion)
K₂CO₃ (3.5)DMFKI (0.5 eq) Sealed Tube 106 > 85% None (Optimized Condition)
Cs₂CO₃ (3.5)DMFKI (0.5 eq)Open Flask / Reflux106~ 30%Azetidine evaporation
K₂CO₃ (3.5)DMFKI (0.5 eq)Sealed Tube1060% (Aldehyde)Acetal cleavage (Acidic workup/silica)

References

  • Source: Googleapis.
  • Title: USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them Source: Google Patents URL
  • Title: (12) Patent Application Publication (10) Pub. No.

Sources

Optimization

Technical Support Center: 1-(2,2-Dimethoxyethyl)azetidine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 1-(2,2-dimethoxyethyl)azetidine. As a highly strained, four-membered nitrogen heterocycle paired with an acid-labile acetal moiety, this molecule presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,2-dimethoxyethyl)azetidine. As a highly strained, four-membered nitrogen heterocycle paired with an acid-labile acetal moiety, this molecule presents unique synthetic challenges.

This guide is designed for researchers and drug development professionals. It moves beyond standard recipes to explain the causality behind experimental choices, providing self-validating protocols and mechanistic troubleshooting to help you control side reactions such as over-alkylation, acetal hydrolysis, and strain-driven ring-opening.

Global Synthetic Workflows & Side Product Divergence

To effectively troubleshoot, we must first map the two primary synthetic routes—Direct Alkylation and Reductive Amination—and identify where the reaction trajectory diverges into undesired side products.

G cluster_0 Route A: Direct Alkylation cluster_1 Route B: Reductive Amination Azetidine Azetidine (Starting Material) AlkAgent Bromoacetaldehyde dimethyl acetal Azetidine->AlkAgent SN2 Pathway Aldehyde Dimethoxyacetaldehyde Azetidine->Aldehyde Condensation Base Base / Solvent AlkAgent->Base SideA2 Vinyl Ethers (Elimination) AlkAgent->SideA2 Strong Base / Heat TargetA 1-(2,2-Dimethoxyethyl)azetidine (Target Product) Base->TargetA SideA1 Quaternary Ammonium (Over-alkylation) TargetA->SideA1 Excess Alkylating Agent RedAgent NaBH(OAc)3 / Mild Acid Aldehyde->RedAgent Iminium Formation SideB1 Acetal Hydrolysis (Aldehyde Byproducts) Aldehyde->SideB1 Acidic Conditions TargetB 1-(2,2-Dimethoxyethyl)azetidine (Target Product) RedAgent->TargetB SideB2 Ring-Opened Amines (Strain Relief) TargetB->SideB2 Nucleophilic Attack

Figure 1: Synthetic pathways for 1-(2,2-dimethoxyethyl)azetidine and divergence into side products.

Section 1: Route A - Direct Alkylation

Direct SN​2 alkylation of azetidine with 2-bromo-1,1-dimethoxyethane is the most direct route but is plagued by the competing nucleophilicity of the resulting tertiary amine and the base-sensitivity of the alkylating agent [1].

Optimized Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vessel with azetidine (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add anhydrous Cs2​CO3​ (1.5 equiv). Causality: Cs2​CO3​ provides a mild, heterogeneous basic environment. This minimizes the E2 elimination of the alkylating agent, a common issue when using soluble organic bases like Et3​N .

  • Alkylation: Dropwise add 2-bromo-1,1-dimethoxyethane (1.05 equiv) at 0 °C to control the initial exothermic neutralization.

  • Propagation: Warm to 25 °C and stir for 18 hours.

  • Self-Validation Step: Monitor via LC-MS. The target tertiary amine [M+H]+ should be the dominant peak. If a significant [M]+ peak corresponding to the dialkylated quaternary salt is observed, halt the reaction immediately.

  • Purification: Filter the inorganic salts and concentrate. Purify via silica gel chromatography using a basic eluent (DCM/MeOH 95:5 with 1% Et3​N ) to prevent acetal hydrolysis on the acidic silica surface.

Quantitative Troubleshooting Data

The table below summarizes how reaction conditions dictate the distribution of the target molecule versus common side products.

Reaction ConditionBase UsedTempTarget Yield (%)Over-alkylation (%)Elimination Byproduct (%)
1.0 eq Bromoacetal K2​CO3​ 60 °C78125
1.5 eq Bromoacetal K2​CO3​ 80 °C65258
1.0 eq Bromoacetal Et3​N 60 °C601025
1.0 eq Bromoacetal Cs2​CO3​ 25 °C 85 5 2
FAQs: Alkylation Side Products

Q: I am losing a significant portion of my yield to highly polar baseline spots on my TLC. What is happening? A: You are observing over-alkylation resulting in quaternary ammonium salts. Because azetidine is a secondary amine, its initial alkylation yields a tertiary amine (the target). However, this tertiary amine remains highly nucleophilic and can react with a second equivalent of the alkylating agent[1]. Fix: Strictly limit the alkylating agent to 1.0–1.05 equivalents and run the reaction at room temperature. You can self-validate the removal of these salts during workup by checking the aqueous layer; quaternary salts will partition into the aqueous phase.

Q: NMR shows the presence of vinylic protons (~4.0 - 6.5 ppm). Where are these coming from? A: This indicates the formation of 1,1-dimethoxyethene (a vinyl ether). Strong or highly soluble bases (like Et3​N or NaH ) can abstract a proton adjacent to the acetal, triggering an E2 elimination of the bromide rather than the desired SN​2 substitution. Switch to a milder, heterogeneous base like Cs2​CO3​ .

Section 2: Route B - Reductive Amination

Reductive amination using dimethoxyacetaldehyde avoids over-alkylation but introduces the risk of acetal degradation and unreacted intermediates [2].

Optimized Step-by-Step Methodology
  • Preparation: Dissolve azetidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Condensation: Add dimethoxyacetaldehyde (1.0 equiv) and glacial acetic acid (0.1 equiv). Causality: Catalytic acid accelerates iminium ion formation. However, it must be kept strictly ≤0.1 equiv to prevent premature hydrolysis of the acid-labile dimethyl acetal.

  • Equilibration: Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Propagation: Stir for 12 hours at room temperature.

  • Self-Validation Step: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with DCM. Check the organic layer by 1H NMR: self-validate success by confirming the disappearance of the aldehyde proton (~9.5 ppm) and the retention of the acetal proton (~4.5 ppm).

FAQs: Reductive Amination Side Products

Q: My final product has lost the dimethoxy groups, and I am seeing an aldehyde peak in my final NMR. Why? A: Acetal hydrolysis has occurred. Acetals are highly sensitive to aqueous acids. If you used more than catalytic amounts of acetic acid, or if your workup was not sufficiently basic, the 2,2-dimethoxyethyl group will hydrolyze back to an aldehyde. Ensure your quench step uses saturated NaHCO3​ until the aqueous phase is strictly pH > 7.

Q: I am seeing unreacted azetidine and dimethoxyacetaldehyde after 24 hours. Should I use a stronger reducing agent like NaBH4​ ? A: No. Using NaBH4​ will prematurely reduce the dimethoxyacetaldehyde into 2,2-dimethoxyethanol, halting the reaction entirely [2]. If the reaction is stalling, the iminium formation is the bottleneck. Add molecular sieves (3Å) to drive the condensation forward by scavenging water before adding the NaBH(OAc)3​ .

Section 3: Mechanistic Insights into Azetidine Ring-Opening

Azetidines possess a ring strain of approximately 26 kcal/mol. Under harsh conditions, or when the nitrogen is electrophilically activated, the four-membered ring becomes highly susceptible to nucleophilic attack, leading to irreversible ring-opening side products [3, 4].

RingOpening N_Alkyl N-Alkyl Azetidine (Strained Ring) Activation Electrophilic Activation (H+, Lewis Acid, or R-X) N_Alkyl->Activation Azetidinium Azetidinium Intermediate (Highly Electrophilic) Activation->Azetidinium Nucleophile Nucleophilic Attack (e.g., Cl-, Br-, H2O) Azetidinium->Nucleophile SN2 attack at C2/C4 RingOpened Ring-Opened Product (gamma-haloamine) Nucleophile->RingOpened Relief of Ring Strain

Figure 2: Mechanistic pathway of electrophile-induced azetidine ring-opening side reactions.

FAQs: Ring-Opening Side Reactions

Q: I attempted to form an HCl salt of 1-(2,2-dimethoxyethyl)azetidine for storage, but the molecule degraded into a linear amine. What is the mechanism? A: You have inadvertently triggered a nucleophilic ring-opening. When the azetidine nitrogen is protonated by HCl, it forms an azetidinium ion. The chloride counterion, acting as a nucleophile, attacks the adjacent carbon (C2 or C4). Driven by the thermodynamic relief of the 26 kcal/mol ring strain, the ring cleaves open to form a linear γ -chloroamine [3]. Fix: Do not store azetidines as halide salts. If salt formation is required for stability or crystallization, use non-nucleophilic counterions (e.g., tosylate, mesylate, or citrate).

Q: Are there specific reagents that guarantee ring-opening that I should avoid? A: Yes. Avoid cyanogen bromide ( BrCN ) and chloroformates. The von Braun reaction applied to azetidines is a classic method specifically designed to intentionally cleave the C-N bond of the strained four-membered ring, producing 3-bromo N-alkyl cyanamides [4]. Keep your target molecule away from these electrophilic activating agents.

References
  • Amine Alkylation - Wikipedia. Available at:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - V. Mehra et al., RSC Advances, 2017. Available at:[Link]

  • The von Braun Reaction Applied to Azetidines - K. Wright et al., European Journal of Organic Chemistry, 2017. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of 1-(2,2-dimethoxyethyl)azetidine by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 1-(2,2-dimethoxyethyl)azetidine. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 1-(2,2-dimethoxyethyl)azetidine. The unique bifunctional nature of this molecule—a basic azetidine ring and an acid-sensitive acetal group—presents specific purification hurdles that require a carefully considered approach to avoid low yields and product degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the purification of this specific compound. Understanding the "why" behind these phenomena is critical for successful troubleshooting.

Q1: My compound is streaking severely on the TLC plate and column, resulting in poor separation. What is the primary cause?

A: The most common reason for streaking or tailing of 1-(2,2-dimethoxyethyl)azetidine on a standard silica gel column is the strong acid-base interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These acidic sites can protonate the amine, causing it to bind tightly and irregularly to the stationary phase, leading to broad, streaky bands instead of tight, well-defined spots.

Q2: After running my column, my yield is significantly lower than expected, and I observe a new, highly polar impurity at the baseline of my TLC. What likely happened?

A: This is a classic sign of on-column decomposition. The dimethoxyethyl group is an acetal, which is stable under basic and neutral conditions but is highly susceptible to acid-catalyzed hydrolysis.[3][4][5] The inherent acidity of standard silica gel can be sufficient to cleave the acetal, converting it to the corresponding aldehyde. This newly formed aldehyde is significantly more polar, causing it to stick to the baseline of the TLC plate and resulting in yield loss.[6][7]

Q3: How can I simultaneously prevent both the amine-induced streaking and the acid-catalyzed decomposition?

A: The solution is to neutralize the acidity of the silica gel. This is most effectively achieved by adding a small amount of a volatile organic base, such as triethylamine (TEA) or ammonia (NH₃), to your mobile phase (eluent).[1][8] This base deactivates the acidic silanol sites, preventing both the unwanted strong binding of the azetidine and the catalytic hydrolysis of the acetal.[1]

Q4: Is it better to add a basic modifier to the eluent or to pre-treat the silica gel itself?

A: Adding a modifier directly to the eluent is the most common and convenient method. Adding 0.5-2% (v/v) triethylamine to the entire solvent system is highly effective.[1] Pre-treating, or "basifying," the silica by making a slurry with a TEA-containing solvent and then evaporating it is also a valid technique, but it is more labor-intensive.[9][10] For most applications, modifying the mobile phase provides excellent results and is more straightforward.

Q5: What is the ideal Rf (retention factor) value I should aim for on my analytical TLC plate before scaling up to a column?

A: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen eluent system.[8] An Rf in this range provides a good balance, ensuring the compound moves slowly enough to separate from less polar impurities but fast enough to elute in a reasonable volume of solvent without excessive band broadening.

Part 2: Troubleshooting Guide

Directly address specific experimental issues with these targeted solutions.

Problem Primary Cause(s) Recommended Solution(s)
Severe Tailing/Streaking The basic azetidine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[1][2]Modify the Mobile Phase: Incorporate 0.5-2% (v/v) triethylamine (TEA) into your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). Ensure the column is fully equilibrated with the modified eluent before loading the sample.[11]
Product Decomposition The acid-sensitive acetal is being hydrolyzed by the acidic silica gel stationary phase.[3][6]Neutralize the System: The addition of TEA to the mobile phase, as described above, is the primary solution. Alternatively, use pre-basified silica gel or a less acidic stationary phase like neutral alumina if decomposition persists.[9][11]
Poor Separation from Impurities The selectivity of the chosen eluent system is insufficient. The sample may have been loaded improperly, causing band broadening.Re-optimize TLC: Test a wider range of solvent systems. Consider switching solvent classes (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol). Employ Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent. Carefully load the resulting free-flowing powder onto the top of your column bed for sharper bands.[8]
Compound Does Not Elute The mobile phase is not polar enough to displace the compound from the stationary phase.Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. If using a Dichloromethane/Methanol system, be aware that even small additions of methanol (e.g., 1-5%) will dramatically increase the eluting power.

Part 3: Recommended Experimental Protocol

This protocol provides a validated, step-by-step workflow for the successful purification of 1-(2,2-dimethoxyethyl)azetidine.

Step 1: TLC Analysis and Solvent System Optimization

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • On a silica gel TLC plate, spot the crude material.

  • Develop several plates using different solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Also test Dichloromethane/Methanol for more polar compounds.

  • Crucially, add 1% (v/v) Triethylamine (TEA) to each test eluent.

  • Identify the solvent system that provides an Rf value of 0.2-0.4 for the target compound and gives the best separation from visible impurities.

Step 2: Column Preparation

  • Select a glass column of an appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).

  • Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent (containing 1% TEA).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles or cracks are present.[8]

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude 1-(2,2-dimethoxyethyl)azetidine in a minimal volume of a volatile solvent like Dichloromethane.

  • Add 2-3 times the weight of your crude product in silica gel to this solution.

  • Gently mix and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column bed, creating a thin, even layer.

  • Gently add a small layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.

Step 4: Elution and Fraction Collection

  • Carefully add the initial, low-polarity eluent (containing 1% TEA) to the column.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • If a gradient elution is required (as determined by TLC), gradually and systematically increase the percentage of the more polar solvent.

  • Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and visualizing them.

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will co-evaporate with the solvent.

  • Place the flask under high vacuum to remove any residual solvent or TEA, yielding the purified 1-(2,2-dimethoxyethyl)azetidine.

Part 4: Data Summary & Workflow Visualization

Table 1: Recommended Chromatography Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice suitable for most organic purifications.
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/MethanolProvides a good polarity range for effective elution.
Mobile Phase Modifier 0.5-2% (v/v) Triethylamine (TEA) Critical. Neutralizes acidic silica, preventing amine streaking and acetal decomposition.[1][8]
Target Rf on TLC 0.2 - 0.4Ensures optimal resolution and elution volume on the column.[8]
Sample Loading Dry LoadingProvides sharper bands and better separation compared to wet loading.[8]
Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_isolation Isolation Phase crude Crude Product tlc 1. TLC Optimization (Eluent + 1% TEA) crude->tlc loading 3. Dry Sample Loading tlc->loading column_prep 2. Column Packing (Slurry Method) column_prep->loading elution 4. Gradient Elution loading->elution collection 5. Fraction Collection elution->collection tlc_analysis 6. Fraction Analysis (TLC) collection->tlc_analysis combine 7. Combine Pure Fractions tlc_analysis->combine evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Workflow for the purification of 1-(2,2-dimethoxyethyl)azetidine.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 1-Allyl-1h-indol-5-amine.
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
  • PubMed. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer.
  • ACS Omega. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Science Forums. (2011). Amine purification.
  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.
  • ChemicalBook. (2026). Azetidine.
  • Wikipedia. (n.d.). Azetidine.

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of β-Lactams to Azetidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of β-lactams (2-azetidinones) to azetidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of β-lactams (2-azetidinones) to azetidines. The fundamental challenge lies in the inherent ring strain of the four-membered heterocycle (~26 kcal/mol). When attempting to reduce the carbonyl group to a methylene, the reaction often diverges, leading to unwanted C–N bond cleavage (ring opening) rather than the desired C–O bond cleavage.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your azetidine products.

Part 1: Diagnostic Data – Reagent Selection and Expected Outcomes

The choice of hydride reagent dictates the fate of the strained four-membered ring. Below is a quantitative summary of common reducing agents and their typical outcomes when applied to β-lactams.

Reducing AgentHydride CharacterTypical Azetidine YieldMajor ByproductApplication Scientist Recommendation
LiAlH₄ (LAH) Highly Nucleophilic< 20%γ-Amino alcohols (>80%)Not recommended. High basicity drives irreversible ring opening.
BH₃·THF Electrophilic40–60%Unreacted starting materialViable alternative, but sluggish. Often requires forcing conditions.
AlH₃ (Alane) Highly Electrophilic70–95%Trace acyclic aminesOptimal choice. Strong Lewis acidity promotes C–O cleavage.
DIBAL-H Moderately ElectrophilicVariableHemiaminals / AldehydesUseful only if targeting the aldehyde intermediate; poor for full reduction.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my LiAlH₄ reduction yielding exclusively acyclic γ-amino alcohols instead of azetidines? A1: The reduction of a 2-azetidinone with a strongly nucleophilic hydride like Lithium Aluminum Hydride (LiAlH₄) typically proceeds via initial hydride attack at the carbonyl carbon, forming a tetrahedral aluminate intermediate. Because the four-membered ring is highly strained, the intermediate tends to collapse by expelling the amide nitrogen (C–N bond cleavage) rather than the oxygen. This ring-opening pathway irreversibly leads to the formation of acyclic γ-amino alcohols [1].

Q2: How does switching to Alane (AlH₃) or Chloroalane prevent this ring opening? A2: Alane (AlH₃) and chloroalanes (e.g., AlH₂Cl) are electrophilic hydrides. Instead of immediately attacking the carbonyl carbon with a hydride, the highly Lewis acidic aluminum center pre-coordinates strongly to the carbonyl oxygen. This coordination significantly weakens the C–O bond and transforms the oxygen into an excellent leaving group. Consequently, the intermediate collapses via C–O bond cleavage, preserving the strained C–N bond and yielding the desired intact azetidine ring [2].

Q3: I am using BH₃·THF, but my reaction is incomplete after 24 hours. Should I heat it? A3: Borane (BH₃) is a valid electrophilic reducing agent for β-lactams, but it is substantially less reactive than AlH₃. While heating the reaction to reflux in THF can drive the reduction to completion, prolonged heating of strained azetidines can lead to thermal degradation or unwanted hydroboration of other functional groups [3]. If BH₃·THF is too sluggish, consider switching to the more concentrated BH₃·SMe₂ complex or upgrading to AlH₃.

Q4: Are there specific N-substituents that stabilize the β-lactam against ring opening? A4: Yes. The electronic nature of the N-substituent heavily influences the leaving group ability of the nitrogen atom. Electron-withdrawing groups (EWGs) such as N-Boc, N-Ts, or N-aryl groups make the nitrogen a better leaving group, thereby increasing the likelihood of C–N cleavage (ring opening) when using nucleophilic hydrides. Conversely, electron-donating or bulky N-alkyl groups reduce the leaving group propensity, slightly improving the stability of the ring during reduction. However, reagent selection remains the dominant factor [1].

Part 3: Mechanistic Pathway Visualization

To fully grasp why reagent selection is critical, review the divergent mechanistic pathways below.

G BetaLactam β-Lactam (2-Azetidinone) LiAlH4 LiAlH₄ (Nucleophilic Hydride) BetaLactam->LiAlH4 AlH3 AlH₃ / Chloroalane (Electrophilic Hydride) BetaLactam->AlH3 Aluminate Tetrahedral Aluminate Intermediate LiAlH4->Aluminate LewisComplex O-Coordinated Lewis Acid Complex AlH3->LewisComplex CN_Cleavage C–N Bond Cleavage (Ring Opening) Aluminate->CN_Cleavage High Ring Strain CO_Cleavage C–O Bond Cleavage (Ring Preservation) LewisComplex->CO_Cleavage Good Leaving Group GammaAlcohol γ-Amino Alcohol (Undesired Side Product) CN_Cleavage->GammaAlcohol Azetidine Azetidine (Desired Product) CO_Cleavage->Azetidine

Divergent pathways in β-lactam reduction using nucleophilic vs. electrophilic hydrides.

Part 4: Experimental Protocol – Synthesis of Azetidines via Alane (AlH₃)

This self-validating protocol utilizes the in situ generation of AlH₃. The exact stoichiometric ratio (3:1 LiAlH₄:AlCl₃) is critical to ensure complete conversion to AlH₃, leaving no residual nucleophilic LiAlH₄ to cause ring opening.

Step 1: Preparation of Reagents Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (10 mL per mmol of substrate) and cool the system to 0 °C using an ice bath.

Step 2: In Situ Generation of AlH₃ Carefully suspend LiAlH₄ (3.0 equiv) in the chilled solvent. Slowly add anhydrous AlCl₃ (1.0 equiv) in small portions. Stir the resulting grey suspension at 0 °C for 30 minutes to ensure complete formation of the alane-THF complex. (Self-Validation Check: The reaction 3LiAlH4​+AlCl3​→4AlH3​+3LiCl must be given time to complete; premature addition of the substrate will result in LiAlH₄-mediated ring opening).

Step 3: Substrate Addition Dissolve the β-lactam substrate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the AlH₃ suspension at 0 °C over 15 minutes to control the exothermic reaction.

Step 4: Reaction Progression Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

Step 5: Quenching (Fieser Method) Once complete, cool the flask back to 0 °C. Quench the excess alane by the sequential, highly controlled dropwise addition of water ( x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL).

Step 6: Workup and Isolation Stir the quenched mixture vigorously for 15 minutes until a white, granular precipitate of aluminum salts forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude azetidine.

References
  • Title: The azetidines. Recent synthetic developments Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 11 Heterocyclic Compounds Source: RSC Publishing URL: [Link]

  • Title: Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

How to prevent polymerization of 1-(2,2-dimethoxyethyl)azetidine

Technical Support Center: 1-(2,2-dimethoxyethyl)azetidine Welcome to the dedicated technical support guide for 1-(2,2-dimethoxyethyl)azetidine. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2,2-dimethoxyethyl)azetidine

Welcome to the dedicated technical support guide for 1-(2,2-dimethoxyethyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile building block. My goal is to equip you with the knowledge to prevent unwanted polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed that my sample of 1-(2,2-dimethoxyethyl)azetidine has become viscous/solidified. What is happening?

A: An increase in viscosity, leading to solidification, is a clear indicator of polymerization. This is a common issue with 1-(2,2-dimethoxyethyl)azetidine due to its inherent molecular structure. The molecule contains two reactive functionalities:

  • A Strained Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain, making it susceptible to ring-opening reactions.[1][2]

  • An Acid-Labile Acetal Group: The dimethoxyethyl side chain is an acetal, which is prone to hydrolysis under acidic conditions to yield an aldehyde and methanol.[3][4]

The primary mechanism of polymerization is Cationic Ring-Opening Polymerization (CROP) .[1][5] This process is typically initiated by trace amounts of acid, which can protonate the highly basic nitrogen atom of the azetidine ring. This creates a reactive azetidinium ion, which is then attacked by the nitrogen of another monomer molecule, initiating a chain reaction.

cluster_initiation Initiation cluster_propagation Propagation Monomer Azetidine Monomer Protonated_Monomer Reactive Azetidinium Ion Monomer->Protonated_Monomer Protonation H+ H⁺ (Acidic Impurity) Dimer Dimer Cation Protonated_Monomer->Dimer Nucleophilic Attack Another_Monomer Another Monomer Polymer Polymer Chain Dimer->Polymer + (n-1) Monomers

Caption: Cationic Ring-Opening Polymerization (CROP) of Azetidine.

Q2: What are the primary sources of acidic contamination that can trigger polymerization?

A: Acidic contaminants can be introduced from several sources, often inadvertently:

  • Atmospheric Carbon Dioxide and Moisture: CO₂ can dissolve in the compound or in solvents to form carbonic acid. Similarly, moisture can introduce protons. Azetidine itself is known to absorb CO₂ from the air.[6]

  • Impurities in Solvents or Reagents: Reagents or solvents that have not been properly purified and dried can contain acidic residues.

  • Glassware: Improperly cleaned glassware can retain acidic cleaning agents.

  • Chromatography: Using silica gel for purification can be problematic as it is inherently acidic.

Q3: How should I properly store 1-(2,2-dimethoxyethyl)azetidine to ensure its long-term stability?

A: Proper storage is the most critical step in preventing polymerization. The key is to create an environment that is cold, dry, and inert.

Storage ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of any potential polymerization or degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents exposure to atmospheric CO₂ and moisture, which can form acids.[6]
Container Tightly sealed amber glass vial with a PTFE-lined capPrevents ingress of air and moisture and protects from light.
Additives Consider adding a non-nucleophilic acid scavenger (e.g., a few drops of anhydrous triethylamine or diisopropylethylamine)Neutralizes any trace acidic impurities that may be present or form over time.
Q4: What are the best practices for handling this compound during an experiment?

A: Maintaining an inert and anhydrous environment throughout your experimental workflow is paramount.

start Start: Retrieve from Cold Storage step1 Equilibrate to Room Temp (Under Inert Atmosphere) start->step1 step2 Use Dry, Inert Gas Flushed Glassware step1->step2 step3 Handle via Syringe/Cannula step2->step3 step4 Use Anhydrous, Aprotic Solvents step3->step4 step5 Maintain Inert Atmosphere Throughout Reaction step4->step5 end Reaction Complete step5->end

Caption: Recommended Handling Workflow for 1-(2,2-dimethoxyethyl)azetidine.

  • Solvent Selection: Always use anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) that have been purified to remove acidic impurities. Avoid protic solvents like alcohols, as they can participate in the ring-opening process.[1]

  • Reagent Purity: Ensure all other reagents in your reaction are free from acidic contaminants.

  • pH Monitoring: If your reaction conditions permit, maintaining a neutral to slightly basic pH is advisable.

Q5: Can I use standard polymerization inhibitors like hydroquinone or BHT?

A: No, this is generally not effective. Inhibitors like hydroquinone and BHT (dibutylhydroxytoluene) are designed to scavenge free radicals and are effective for preventing free-radical polymerization.[][8][9] Since 1-(2,2-dimethoxyethyl)azetidine polymerizes via a cationic mechanism, these radical inhibitors will not be effective. The appropriate strategy is to prevent the initiation of the cationic process by rigorously excluding acids.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution & Preventative Action
Increased viscosity of the pure compound during storage. Exposure to air/moisture leading to acid-catalyzed polymerization.Solution: Discard the polymerized material. Prevention: Always store under an inert atmosphere at 2-8°C with a tightly sealed cap. Consider adding a trace amount of a non-nucleophilic base as a scavenger.
Reaction fails, and starting material appears to have polymerized in the reaction vessel. An acidic reagent or solvent was used. The reaction itself generated an acidic species.Solution: Re-evaluate all reagents. Purify and dry all solvents and reagents before use. Prevention: Run a blank reaction with just the solvent and other reagents to check for background reactivity. If the reaction generates acid, consider running it in the presence of a non-nucleophilic buffer.
TLC/LC-MS analysis shows multiple new, higher molecular weight spots/peaks. Onset of oligomerization.Solution: Immediately purify the desired material if possible, using neutral or basic alumina chromatography instead of silica gel. Prevention: Shorten reaction times or run reactions at lower temperatures. Ensure rigorous exclusion of acid initiators.
Difficulty in achieving consistent results between batches. Varying levels of acidic impurities in different lots of starting material, solvents, or reagents.Solution: Qualify each new batch of reagents. Consider a pre-treatment step for solvents, such as passing them through a plug of basic alumina. Prevention: Standardize all purification and handling protocols.

References

  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. [Link]

  • Goethals, E. J., & Schacht, E. H. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • University of Liverpool. (n.d.). Lecture 9: Acetals. [Link]

  • Li, W., et al. (2017). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Pluth, M. D., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Reisman, L., et al. (2019). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]

  • Maetani, M., et al. (2017). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • West, C. W., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Stability of different azetidine esters. [Link]

  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. [Link]

  • Reisman, L., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. [Link]

  • ChemRxiv. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]

  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. [Link]

  • Perrault, W. R., & Jamison, T. F. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic letters. [Link]

  • ADEKA. (n.d.). Examples of reaction and application of cationic initiators. [Link]

Sources

Optimization

Technical Support Center: Production of 1-(2,2-dimethoxyethyl)azetidine

Introduction Welcome to the technical support guide for the synthesis and scale-up of 1-(2,2-dimethoxyethyl)azetidine. This molecule is a valuable building block in pharmaceutical and materials science, often utilized fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 1-(2,2-dimethoxyethyl)azetidine. This molecule is a valuable building block in pharmaceutical and materials science, often utilized for introducing a constrained, functionalized amine motif. Its synthesis, typically involving the N-alkylation of azetidine with 2-bromo-1,1-dimethoxyethane, presents unique challenges when transitioning from bench-scale to pilot or production scale. The inherent ring strain of the azetidine core, coupled with the specific reactivity of the alkylating agent, requires careful control of reaction parameters to ensure safety, efficiency, and purity.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common issues encountered by researchers and process chemists. We will delve into the causality behind these challenges and provide field-proven, scalable solutions.

Section 1: Starting Material & Reagent Stability

This section addresses critical considerations for the raw materials, as their stability and handling are paramount for a successful and reproducible synthesis.

FAQ 1: My 2-bromo-1,1-dimethoxyethane reagent is showing signs of degradation, and my reaction yields are inconsistent. What is the cause and how can I prevent this?

Answer: The root cause of this issue is the chemical nature of 2-bromo-1,1-dimethoxyethane itself. It contains an acetal functional group, which is highly susceptible to hydrolysis under acidic conditions.[3]

  • Mechanism of Degradation: In the presence of acid and moisture, the acetal hydrolyzes to form bromoacetaldehyde and two equivalents of methanol.[3] Bromoacetaldehyde is a reactive species that can participate in undesired side reactions, leading to complex impurity profiles and lower yields. The source of acid can be atmospheric CO₂ dissolved in adventitious water or impurities in other reagents.

  • Prevention and Best Practices:

    • Procurement: Purchase high-purity reagent that is stabilized. Many commercial suppliers provide 2-bromo-1,1-dimethoxyethane containing a stabilizer like potassium carbonate (K₂CO₃) to neutralize any trace acidity.[4][5]

    • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[6][7] The material is also light-sensitive.[6][7]

    • Handling: Always handle the reagent in a dry environment. Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture.

    • Pre-reaction Check: Before use, you can test a small amount of the solvent you plan to use with the reagent to ensure no degradation occurs. If your reaction conditions are not basic, consider adding a non-nucleophilic acid scavenger.

FAQ 2: What are the primary safety hazards to consider when scaling up the use of azetidine and 2-bromo-1,1-dimethoxyethane?

Answer: Both reagents require stringent safety protocols, especially at scale.

  • Azetidine:

    • Volatility and Flammability: Azetidine is a volatile, flammable liquid with a low boiling point. All transfers and reactions should be conducted in a well-ventilated fume hood or a closed system, away from ignition sources.

    • Toxicity and Corrosivity: It is a corrosive amine and can cause severe skin and eye burns. It is also toxic if inhaled or absorbed through the skin.

  • 2-Bromo-1,1-dimethoxyethane:

    • Toxicity: This compound is toxic if swallowed and causes skin irritation.[6]

    • Incompatibility: It is incompatible with strong acids and oxidizing agents.[3][6]

  • Scaled-Up Safety Protocol:

    • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, flame-retardant lab coats, and full-face shields or safety goggles. For large-scale transfers, a respirator with an appropriate cartridge is recommended.[6]

    • Engineered Controls: Use a closed-system reactor for the reaction. Reagent transfers should be performed via cannula or a pump system to minimize exposure.

    • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. Have spill kits containing absorbent materials suitable for flammable liquids and amines on hand.

Section 2: Reaction Optimization & Troubleshooting

Scaling up the alkylation reaction introduces challenges related to reaction control, exothermicity, and byproduct formation.

Logical Flow for Troubleshooting Common Reaction Failures

The following diagram outlines a decision-making process for diagnosing and resolving poor reaction outcomes.

G start Problem Encountered (e.g., Low Yield, High Impurities) check_conversion Is Starting Material Consumed? (Check by GC/LCMS) start->check_conversion no_conversion No / Incomplete Conversion check_conversion->no_conversion No yes_conversion Yes, Conversion is High check_conversion->yes_conversion Yes cause_temp Cause: Insufficient Temperature or Reaction Time? no_conversion->cause_temp cause_base Cause: Ineffective Base? no_conversion->cause_base solution_temp Solution: Increase temperature moderately or extend reaction time. Monitor closely. cause_temp->solution_temp solution_base Solution: Switch to a stronger, non-nucleophilic base (e.g., K2CO3, Cs2CO3). Ensure base is anhydrous. cause_base->solution_base check_impurities What is the main impurity? yes_conversion->check_impurities impurity_polar Highly Polar Byproduct (Stays at TLC baseline) check_impurities->impurity_polar impurity_new_spot New, Non-polar Byproduct check_impurities->impurity_new_spot cause_overalkylation Cause: Over-alkylation forming quaternary ammonium salt. impurity_polar->cause_overalkylation solution_overalkylation Solution: Add bromo-reagent slowly to excess azetidine. Maintain lower temperature. cause_overalkylation->solution_overalkylation cause_hydrolysis Cause: Acetal hydrolysis due to acidic conditions. impurity_new_spot->cause_hydrolysis solution_hydrolysis Solution: Ensure base is effective. Use anhydrous conditions. cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting logic for the alkylation reaction.

FAQ 3: I'm observing a significant amount of a highly polar byproduct that is difficult to remove. What is it and how can I prevent its formation?

Answer: This is a classic scalability issue and the byproduct is almost certainly the quaternary azetidinium salt .

  • Mechanism of Formation: The product, 1-(2,2-dimethoxyethyl)azetidine, is a tertiary amine and remains nucleophilic. It can compete with the starting azetidine (a secondary amine) and react with a second molecule of 2-bromo-1,1-dimethoxyethane. This over-alkylation results in a positively charged quaternary ammonium salt.[8] This salt is very polar and typically insoluble in organic solvents used for extraction, but can complicate workup and reduce yield.

  • Mitigation Strategies for Scale-Up:

    • Control Stoichiometry: Use a slight excess of azetidine (e.g., 1.1 to 1.5 equivalents). This ensures the alkylating agent is more likely to react with the more abundant starting material.

    • Slow, Controlled Addition: The most critical parameter at scale is the addition rate of the alkylating agent. Add the 2-bromo-1,1-dimethoxyethane slowly and sub-surface into a solution of azetidine and base. This maintains a low instantaneous concentration of the electrophile, heavily favoring reaction with azetidine.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures accelerate the over-alkylation side reaction. Monitor the internal temperature closely during the addition, as the reaction is exothermic.

FAQ 4: My reaction is very slow or stalls completely. What factors should I investigate?

Answer: Stalling is often related to the choice of base, solvent, or temperature.

  • Base Ineffectiveness: The reaction generates hydrobromic acid (HBr), which must be neutralized. If the base is too weak or has low solubility in the reaction medium, the HBr will protonate the azetidine, rendering it non-nucleophilic and stopping the reaction.

    • Solution: Use a base that is sufficiently strong and has good solubility or surface area. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and common choice. For more challenging cases, cesium carbonate (Cs₂CO₃) can be more effective. Ensure the base is finely powdered and well-stirred to maximize reactivity.

  • Solvent Choice: The solvent polarity can significantly impact the rate of this Sₙ2 reaction.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent for this type of alkylation. For cost and safety reasons at scale, solvents like isopropyl acetate or 2-methyl-THF can also be effective but may require slightly higher temperatures or longer reaction times.

  • Temperature: As discussed, temperature is a key parameter. While high temperatures can cause side reactions, a temperature that is too low will result in impractically long reaction times.

    • Solution: Experiment with a temperature range, for example, from 40°C to 70°C, to find the optimal balance between reaction rate and impurity formation.

Section 3: Scalable Synthesis and Purification Protocol

This section provides a generalized, scalable protocol and a workflow diagram for the production and purification of 1-(2,2-dimethoxyethyl)azetidine.

Process Workflow Diagram

G cluster_reagents Reagent Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Final Purification Azetidine Azetidine Reactor Jacketed Reactor (Charge Azetidine, Base, Solvent) Azetidine->Reactor Bromo_Reagent 2-Bromo-1,1-dimethoxyethane Addition Slow Controlled Addition of Bromo-Reagent (Monitor Temp) Bromo_Reagent->Addition Base K2CO3 (anhydrous) Base->Reactor Solvent Acetonitrile (anhydrous) Solvent->Reactor Reactor->Addition Reaction Stir at 50-60°C (Monitor by GC/LCMS) Addition->Reaction Quench Cool and Filter off Base Reaction->Quench Concentrate Solvent Removal (Rotovap / Wiped Film) Quench->Concentrate Extract Liquid-Liquid Extraction (e.g., MTBE / Brine) Concentrate->Extract Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Extract->Dry Distill Fractional Vacuum Distillation Dry->Distill Product Pure Product 1-(2,2-dimethoxyethyl)azetidine Distill->Product

Caption: Scalable process flow for synthesis and purification.

Step-by-Step Scalable Protocol

This protocol is a template and should be optimized for your specific equipment and scale.

  • Reactor Setup:

    • Under an inert atmosphere (N₂), charge a clean, dry, jacketed glass reactor with anhydrous acetonitrile (e.g., 5-10 volumes relative to azetidine).

    • Charge finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Begin vigorous stirring to create a slurry.

    • Charge azetidine (1.1 equivalents).

  • Controlled Addition:

    • In a separate vessel, prepare a solution of 2-bromo-1,1-dimethoxyethane (1.0 equivalent) in anhydrous acetonitrile (1-2 volumes).

    • Set the reactor jacket temperature to 50°C.

    • Using an addition pump, add the 2-bromo-1,1-dimethoxyethane solution sub-surface over 2-4 hours. CRITICAL: Monitor the internal reactor temperature. Do not allow it to rise more than 5-10°C above the jacket temperature. Adjust the addition rate as needed to control the exotherm.

  • Reaction & Monitoring:

    • Once the addition is complete, maintain the internal temperature at 55-60°C.

    • Monitor the reaction progress every 1-2 hours by taking a small, quenched sample for GC or LC-MS analysis. The reaction is complete when <1% of the bromo-reagent remains.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the slurry to remove the K₂CO₃ and other inorganic salts. Wash the filter cake with acetonitrile.

    • Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the bulk of the acetonitrile.

    • To the resulting oil, add a suitable extraction solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, and water.

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent. Note: The product has some water solubility; to improve recovery, wash the combined organic layers with brine, not just water.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Assemble a fractional vacuum distillation apparatus.

    • Heat the crude oil gently under vacuum. Collect fractions based on boiling point and refractive index. The desired product is a colorless oil. High-boiling point residue will contain quaternary salts and should be discarded.

Purification Troubleshooting Table
SymptomProbable CauseSuggested Solution
Low yield after extraction The product has moderate water solubility, especially if salts are present.Use brine for washes instead of DI water. Perform multiple back-extractions of all aqueous layers with your organic solvent.
Product co-distills with an impurity Impurity has a similar boiling point (e.g., unreacted azetidine if not properly removed).Improve the efficiency of the distillation column (e.g., use a longer packed column). Ensure the initial solvent removal was thorough.
Product darkens or decomposes during distillation Distillation temperature is too high, causing degradation. Quaternary salts may be decomposing.Use a higher vacuum to lower the boiling point. Ensure the crude material is free of inorganic salts before distilling.
Crude product is a solid or thick sludge High concentration of quaternary ammonium salt.Before distillation, attempt to triturate the crude oil with a non-polar solvent like hexanes or diethyl ether to precipitate the salt. Filter and then distill the liquid portion.
References
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic-chemistry.org. [Link]

  • Douglas, C. J., et al. (2025, April 4). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

  • Bao, D. H., et al. (2019, April 11). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Singh, G., & Singh, M. (n.d.). Azetidine Synthesis. [Link]

  • Schindler, C. S., et al. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (2026, January 22). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Duncton, M. A. J., et al. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Shankar, M., et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • Google Patents. (n.d.). EP0091239A1 - Azetidine derivatives and a process for their production.

Sources

Troubleshooting

Methods for monitoring the progress of 1-(2,2-dimethoxyethyl)azetidine reactions

Welcome to the Technical Support Center for 1-(2,2-Dimethoxyethyl)azetidine Reaction Monitoring . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,2-Dimethoxyethyl)azetidine Reaction Monitoring . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the specific analytical challenges associated with this bifunctional molecule.

The structural nature of 1-(2,2-dimethoxyethyl)azetidine presents a unique dichotomy: it contains a highly strained, basic 4-membered azetidine ring and an acid-labile acetal protecting group. Monitoring its primary reaction—acetal deprotection to yield 2-(azetidin-1-yl)acetaldehyde—requires analytical techniques that can account for intermediate volatility, aqueous hydration, and the risk of unexpected ring-opening.

I. Quantitative Data for Analytical Markers

To effectively track reaction progress, you must monitor the disappearance of the acetal and the emergence of the aldehyde. Because the resulting aldehyde is highly prone to hydration in aqueous media, monitoring the gem-diol (hydrate) is equally critical.

Table 1: Key Analytical Markers for Reaction Monitoring

Chemical Species¹H NMR Marker (CDCl₃ / D₂O)LC-MS ([M+H]⁺, m/z)TLC Visualization (Stain)
1-(2,2-dimethoxyethyl)azetidine (Reactant)δ 4.5 (t, 1H), δ 3.3 (s, 6H)146.2Dragendorff’s (+), 2,4-DNP (-)
Hemiacetal (Transient Intermediate)δ ~5.0 (t, 1H), δ ~3.4 (s, 3H)132.1 (Loss of CH₃)Dragendorff’s (+), 2,4-DNP (-)
2-(azetidin-1-yl)acetaldehyde (Product)δ 9.7 (t, 1H, CHO)100.1Ninhydrin (+), 2,4-DNP (+)
Azetidin-1-yl-ethane-1,1-diol (Hydrate)δ ~5.1 (t, 1H, CH(OH)₂)118.1Ninhydrin (+), 2,4-DNP (-)

II. Analytical Workflow Visualization

Workflow A 1-(2,2-dimethoxyethyl)azetidine Reaction Mixture B Aliquoting & Quenching (e.g., NaHCO3) A->B C 1H NMR Analysis (Monitor δ 3.3, 4.5, 9.8) B->C D LC-MS Analysis (Monitor m/z 146 -> 100) B->D E TLC / Staining (Ninhydrin / 2,4-DNP) B->E F Conversion > 95%? C->F D->F E->F G Proceed to Workup F->G Yes H Continue Reaction F->H No H->A

Multiplexed analytical workflow for monitoring azetidine acetal deprotection.

III. Troubleshooting & FAQs

Q1: During LC-MS monitoring, the starting material (m/z 146) has disappeared, but the aldehyde product (m/z 100) signal is extremely weak. Where is my mass balance? A1: The causality here lies in the physical chemistry of the product. 2-(azetidin-1-yl)acetaldehyde is highly polar and readily forms a gem-diol (hydrate) in the aqueous mobile phases used for LC-MS. Furthermore, its high polarity causes it to elute in the void volume of standard C18 columns, leading to severe ion suppression. Solution: Shift your monitoring window to look for the hydrate mass (m/z 118). To fix the retention issue, switch to a HILIC column or derivatize your analytical aliquot with 2,4-dinitrophenylhydrazine (2,4-DNP) prior to injection to form a stable, lipophilic hydrazone (m/z 280).

Q2: Why am I observing complex multiplets around δ 3.5 - 4.0 ppm in my NMR instead of the expected aldehyde peak, and why is my isolated yield so low? A2: You are likely observing the ring-opening of the azetidine. While tertiary azetidines are generally stable, prolonged exposure to strong aqueous acids (e.g., refluxing HCl) used for acetal deprotection protonates the nitrogen. This exacerbates the innate ring strain, making the carbons adjacent to the nitrogen highly susceptible to nucleophilic attack by water or halides. Solution: Transition to milder, non-hydrolytic or weakly basic deprotection conditions. For highly chemoselective deprotection of acetals without degrading sensitive rings, utilizing a TESOTf-2,6-lutidine combination is a proven, mild alternative .

Q3: How can I differentiate between the transient hemiacetal intermediate and the final aldehyde in real-time NMR? A3: The hydrolysis of the 2,2-dimethoxyethyl group proceeds stepwise. In ¹H NMR, the hemiacetal intermediate will display a distinct methoxy singlet (~3.4 ppm) and the acetal CH will shift downfield from ~4.5 ppm to ~5.0 ppm before eventually disappearing. Ultrafast (UF) 2D NMR techniques, such as UF-HSQC, are highly recommended for capturing these short-lived hemiacetal species without signal overlap .

Q4: My TLC spots streak severely, making it impossible to judge if the starting material is fully consumed. How do I fix this? A4: The basic tertiary nitrogen of the azetidine ring interacts strongly with the acidic silanol groups on standard silica gel plates, causing continuous adsorption/desorption (streaking). Solution: Neutralize the silica surface by adding 1–5% triethylamine (TEA) or aqueous ammonia to your mobile phase. Use a dual-stain approach: Ninhydrin (with heat) to confirm the presence of the azetidine core, and 2,4-DNP to specifically tag the newly formed aldehyde.

IV. Self-Validating Experimental Protocol: In Situ ¹H NMR Monitoring

To avoid the pitfalls of ex situ sampling (such as volatile product loss), continuous in situ NMR monitoring is the gold standard. This protocol is designed as a self-validating system, meaning it contains built-in checks to ensure data integrity before, during, and after the run.

Step 1: Baseline Validation (Pre-Reaction)

  • Dissolve 0.1 mmol of 1-(2,2-dimethoxyethyl)azetidine in 0.6 mL of a deuterated solvent appropriate for your reaction (e.g., D₂O or CDCl₃) in an NMR tube.

  • Acquire a standard 1D ¹H NMR spectrum. Validation Check: Ensure the exact chemical shifts of the acetal CH (δ 4.5, t) and methoxy groups (δ 3.3, s) are clearly resolved and integrated to a 1:6 ratio.

Step 2: Kinetic Parameter Validation When setting up pseudo-2D NMR reaction monitoring, it is critical to determine the hardware's timing capabilities to prevent negative delay errors .

  • Load the zg2d pulse sequence.

  • Set the number of time points (td1) to 1.

  • Use the expt command to determine the exact duration required to acquire a single 1D spectrum.

  • Set the inter-experiment delay (d20) to be strictly greater than the 1D acquisition time. Validation Check: Calculate total reaction time / d20 = td1. If DELTA is negative, increase d20.

Step 3: Reaction Execution & Real-Time Validation

  • Eject the sample, quickly inject your acid catalyst (e.g., catalytic TFA or TESOTf/lutidine), invert the tube twice to mix, and re-insert into the spectrometer.

  • Initiate the zg acquisition.

  • Monitor the integration of the δ 3.3 ppm peak (decreasing) against the δ 9.7 ppm peak (increasing). Validation Check: The sum of the molar integrals for the reactant, hemiacetal intermediate, and product must remain constant. A drop in total mass balance indicates azetidine ring-opening or product polymerization.

Step 4: Orthogonal Endpoint Validation

  • Once the NMR indicates >95% conversion (disappearance of δ 4.5 ppm), halt the reaction.

  • Validation Check: Withdraw a 5 µL aliquot, quench it immediately in 100 µL of saturated aqueous NaHCO₃, and run a rapid LC-MS (HILIC column) to confirm the presence of the m/z 100 or 118 peak. This orthogonally proves that the NMR signals correspond to the monomeric aldehyde and not an NMR-invisible oligomer.

V. References

  • Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Journal of the American Chemical Society.[Link]

  • Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry.[Link]

  • Monitoring Reactions by NMR. Johns Hopkins University NMR Facility.[Link]

Reference Data & Comparative Studies

Validation

Advantages of using 1-(2,2-dimethoxyethyl)azetidine over pyrrolidine analogs

Strategic Scaffold Replacement: Advantages of 1-(2,2-Dimethoxyethyl)azetidine over Pyrrolidine Analogs In modern drug discovery, the subtle contraction of a saturated heterocyclic ring can profoundly alter a molecule's p...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Replacement: Advantages of 1-(2,2-Dimethoxyethyl)azetidine over Pyrrolidine Analogs

In modern drug discovery, the subtle contraction of a saturated heterocyclic ring can profoundly alter a molecule's pharmacokinetic and pharmacodynamic trajectory. The transition from a 5-membered pyrrolidine to a 4-membered azetidine is a classic bioisosteric replacement strategy. Specifically, 1[1] offers a unique dual advantage: it provides the favorable physicochemical profile of the azetidine core while serving as a versatile, protected aldehyde building block for late-stage functionalization.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this azetidine derivative against its pyrrolidine counterpart, exploring the mechanistic causality behind its superior metabolic stability, tuned basicity, and reduced lipophilicity.

The Physicochemical Paradigm Shift

Basicity and Ring Strain While azetidines and pyrrolidines are both cyclic amines, their basicity profiles are not identical. The inherent ring strain of the 4-membered azetidine compresses the C-N-C bond angle to approximately 93°. This geometric constraint increases the s-character of the nitrogen's lone pair orbital, stabilizing it and making it slightly less available for protonation. Consequently, the pKa of an azetidine conjugate acid (~11.29) is subtly lower than that of a pyrrolidine (~11.31) 2[2]. This slight reduction in basicity is a critical lever for medicinal chemists seeking to mitigate off-target liabilities, such as hERG channel inhibition, without sacrificing primary target engagement.

Lipophilicity (logP/logD) The removal of a single methylene (-CH2-) unit when transitioning from pyrrolidine to azetidine fundamentally alters the molecule's solvation shell. By reducing the hydrophobic surface area, azetidines consistently exhibit lower lipophilicity (cLogD)3[3]. Lower lipophilicity directly correlates with improved aqueous solubility, reduced non-specific plasma protein binding, and a lower propensity for lipophilicity-driven toxicity.

G A Ring Contraction (Pyrrolidine -> Azetidine) B Reduced Lipophilicity (Lower logP) A->B C Increased Rigidity (Lower Entropy) A->C D Fewer C-H Bonds A->D E Improved Aqueous Solubility B->E G Higher Metabolic Stability (CYP450) B->G Reduced non-specific binding F Enhanced Target Affinity C->F D->G

Logical relationship mapping the physicochemical benefits of azetidine over pyrrolidine.

Metabolic Stability: Evading CYP450 Oxidation

A primary reason researchers favor 1-(2,2-dimethoxyethyl)azetidine over its pyrrolidine analog is the dramatic improvement in metabolic stability. Pyrrolidines are notoriously susceptible to cytochrome P450 (CYP450)-mediated α-oxidation and subsequent ring cleavage.

The causality behind the azetidine's resistance is twofold:

  • Fewer C-H Bonds: The 4-membered ring inherently possesses fewer carbon-hydrogen bonds, statistically reducing the number of available sites for oxidative metabolism[3].

  • Reduced Enzyme Affinity: The lower lipophilicity of the azetidine core reduces its binding affinity to the highly lipophilic active sites of major metabolizing enzymes (e.g., CYP3A4, CYP2D6)4[4].

Quantitative Comparison

Physicochemical Property1-(2,2-dimethoxyethyl)azetidine1-(2,2-dimethoxyethyl)pyrrolidineMechanistic Causality / Impact
Ring Size 4-membered5-memberedDictates conformational entropy and spatial vector projection.
Conjugate Acid pKa ~11.29~11.31Increased s-character in azetidine subtly lowers basicity.
Lipophilicity (ΔlogP) LowerHigherLoss of one CH2 unit significantly improves aqueous solubility.
Metabolic Stability (HLM) HigherLowerFewer C-H bonds reduce sites for CYP450-mediated oxidation.
Synthetic Handle Protected Aldehyde (Acetal)Protected Aldehyde (Acetal)Both allow late-stage functionalization via reductive amination.

Synthetic Utility of the 2,2-Dimethoxyethyl Handle

The 2,2-dimethoxyethyl group is a highly stable dimethyl acetal. In drug synthesis, free aldehydes are notoriously unstable, prone to oxidation, polymerization, or unwanted side reactions during cross-coupling steps. By utilizing 1-(2,2-dimethoxyethyl)azetidine, researchers can carry the masked aldehyde through harsh synthetic steps (e.g., Buchwald-Hartwig aminations). Once the core skeleton is assembled, mild aqueous acid unmasks the aldehyde, enabling immediate downstream functionalization.

G Acetal 1-(2,2-dimethoxyethyl)azetidine (Stable Acetal) Acid Aqueous Acid (e.g., TFA/H2O) Acetal->Acid Deprotection Aldehyde Azetidin-1-ylacetaldehyde (Reactive Intermediate) Acid->Aldehyde Amine Primary/Secondary Amine + NaBH(OAc)3 Aldehyde->Amine Reductive Amination Product Functionalized Azetidine Target Amine->Product

Synthetic workflow for the deprotection and functionalization of the acetal handle.

Self-Validating Experimental Protocols

To objectively validate the advantages of the azetidine scaffold in your own laboratory, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (CL_int) difference between the azetidine and pyrrolidine analogs. Self-Validation Mechanism: This protocol includes a "Minus-NADPH" control to definitively prove that degradation is CYP450-dependent, ruling out chemical instability or esterase activity.

  • Preparation: Prepare 10 mM stock solutions of 1-(2,2-dimethoxyethyl)azetidine and the pyrrolidine analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Combine the test compounds with Human Liver Microsomes (HLM) (final protein concentration 0.5 mg/mL) in the buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Control: For the Minus-NADPH validation well, add an equivalent volume of plain buffer instead.

  • Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound[4].

  • Data Processing: Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant (k), which is used to calculate half-life (t1/2) and intrinsic clearance (CL_int).

G Step1 Prepare 1 µM Test Compound (Azetidine vs Pyrrolidine) Step2 Pre-incubate with Human Liver Microsomes (HLM) at 37°C Step1->Step2 Step3 Initiate Reaction (Add NADPH Cofactor) Step2->Step3 Step4 Quench at Time Points (0, 5, 15, 30, 60 min) with MeCN Step3->Step4 Step5 Centrifuge & Analyze Supernatant via LC-MS/MS Step4->Step5 Step6 Calculate Intrinsic Clearance (CL_int) & Half-life (t1/2) Step5->Step6

Self-validating workflow for determining in vitro microsomal stability.

Protocol B: Acetal Deprotection and Reductive Amination

Purpose: To convert the stable acetal into a functionalized amine. Self-Validation Mechanism: LC-MS monitoring of the intermediate aldehyde ensures complete deprotection before the amine nucleophile is introduced, preventing mixed-reaction failures and low yields.

  • Deprotection: Dissolve 1-(2,2-dimethoxyethyl)azetidine (1.0 eq) in a 1:1 mixture of Trifluoroacetic acid (TFA) and water. Stir at room temperature for 2 hours.

  • Validation Check: Monitor via LC-MS. The mass should shift from the acetal [M+H]+ to the aldehyde [M+H]+. Do not proceed until the acetal is >95% consumed.

  • Neutralization & Extraction: Carefully neutralize with saturated aqueous NaHCO3 and extract the azetidin-1-ylacetaldehyde intermediate with dichloromethane (DCM).

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.2 eq) and a catalytic amount of acetic acid. Stir for 30 minutes to allow imine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Workup: Quench with 1N NaOH, extract with DCM, dry over Na2SO4, and purify via flash chromatography.

References

  • Title: 1-(2,2-dimethoxyethyl)
  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery Source: Benchchem URL

Sources

Comparative

Beyond the Liquid State: Structural Validation of 1-(2,2-Dimethoxyethyl)azetidine via Advanced X-Ray Crystallography

Executive Summary The unambiguous structural elucidation of small organic molecules is a critical bottleneck in drug discovery. Azetidine derivatives, in particular, have seen a massive surge in utility as bioisosteres a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of small organic molecules is a critical bottleneck in drug discovery. Azetidine derivatives, in particular, have seen a massive surge in utility as bioisosteres and core scaffolds for novel therapeutics, including sub-micromolar STAT3 inhibitors () [1].

However, validating the exact 3D architecture of 1-(2,2-dimethoxyethyl)azetidine (CAS: 1849341-13-4) presents a distinct analytical challenge. As an aliphatic amine with a highly flexible acetal appendage, it exists as a liquid at room temperature () [2]. Traditional Single-Crystal X-Ray Diffraction (SCXRD) requires a solid, ordered crystal lattice. This guide objectively compares standard spectroscopic alternatives against two advanced SCXRD methodologies—Anhydrous Salt Derivatization and the Crystalline Sponge Method —providing researchers with self-validating, step-by-step protocols to definitively prove the spatial arrangement of this molecule.

The Analytical Challenge: Phase vs. Precision

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard first-line techniques, they possess inherent limitations when applied to 1-(2,2-dimethoxyethyl)azetidine. The azetidine nitrogen undergoes rapid inversion at room temperature, and the conformational flexibility of the 2,2-dimethoxyethyl chain can lead to time-averaged NMR signals that obscure absolute stereochemical and conformational data.

To objectively compare the performance of these analytical alternatives, we must evaluate them across phase requirements, resolution depth, and sample preservation.

Table 1: Comparative Performance of Structural Elucidation Techniques
Analytical TechniquePhase RequirementStereochemical / Conformational ResolutionSample DestructionTime to Result
1H / 13C NMR Solution (e.g., CDCl3)Relative (via NOESY/ROESY); Time-averagedNon-destructiveHours
HRMS (ESI-TOF) Solution / GasNone (Mass-to-charge ratio only)DestructiveMinutes
SCXRD (Salt Derivatization) Solid (Crystalline)Absolute (Heavy atom anomalous dispersion)Non-destructiveDays to Weeks
SCXRD (Crystalline Sponge) Liquid / GasAbsolute (Relative to host MOF framework)Non-destructive2–5 Days

Overcoming the Phase Barrier: Mechanistic Pathways

Because 1-(2,2-dimethoxyethyl)azetidine is a liquid, we cannot mount it directly onto a diffractometer. We must artificially induce a crystalline lattice using one of two pathways:

  • Anhydrous Salt Derivatization: By protonating the basic azetidine nitrogen, we create an ionic salt (e.g., hydrochloride). This drastically raises the melting point, allowing for traditional vapor diffusion crystallization. Causality note: The 2,2-dimethoxyethyl group is an acetal, which is highly sensitive to aqueous acids. Therefore, protonation must be strictly anhydrous to prevent hydrolysis into the corresponding aldehyde.

  • The Crystalline Sponge Method (CSM): If the sample is too scarce (<5 µg) or derivatization fails, we utilize a pre-synthesized Metal-Organic Framework (MOF), typically [(ZnI2)3(TPT)2]. The liquid azetidine is absorbed into the MOF pores, where van der Waals and CH-π interactions lock its conformation, allowing the entire host-guest complex to be analyzed via SCXRD ()[3].

Structural Validation Workflow

Workflow Start 1-(2,2-dimethoxyethyl)azetidine (Liquid Sample) Decision Select Crystallography Pathway Start->Decision Path1 Salt Derivatization (Anhydrous HCl in Ether) Decision->Path1 Bulk Sample (>10 mg) Path2 Crystalline Sponge Method (MOF Encapsulation) Decision->Path2 Trace/Neat Liquid (<5 µg) Cryst1 Vapor Diffusion Crystallization Path1->Cryst1 Cryst2 Guest Soaking in [(ZnI2)3(TPT)2] MOF Path2->Cryst2 SCXRD Single-Crystal X-ray Diffraction (100 K) Cryst1->SCXRD Cryst2->SCXRD Result Absolute Structure Elucidation SCXRD->Result

Workflow for the structural validation of liquid 1-(2,2-dimethoxyethyl)azetidine via SCXRD.

Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous Hydrochloride Salt Co-Crystallization

Use this protocol when >10 mg of bulk sample is available.

  • Sample Preparation: Dissolve 15 mg of 1-(2,2-dimethoxyethyl)azetidine in 1.0 mL of strictly anhydrous diethyl ether under an argon atmosphere. Causality: Excluding water prevents the acid-catalyzed cleavage of the dimethoxy acetal.

  • Derivatization: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 1.0 M HCl in anhydrous diethyl ether. A white precipitate (the hydrochloride salt) will form immediately.

  • Self-Validation Check: Isolate a small fraction of the precipitate, dissolve in D2O, and run a rapid 1H NMR. Validation: Ensure the acetal methoxy peak (~3.3 ppm) and the methine proton (~4.5 ppm) remain intact, confirming no hydrolysis occurred.

  • Vapor Diffusion: Dissolve the remaining salt in a minimum volume of anhydrous methanol (inner vial). Place this inside a larger sealed chamber containing anhydrous diethyl ether (outer anti-solvent).

  • Harvesting: Allow 3–7 days for the ether to slowly diffuse into the methanol, yielding X-ray quality single crystals.

Protocol B: The Crystalline Sponge Method (CSM)

Use this protocol for trace amounts (<5 µg) or when salt crystallization fails. Protocol adapted from the updated standards by [4].

  • Host Preparation: Synthesize the [(ZnI2)3(TPT)2] MOF in nitrobenzene/methanol. Select a high-quality, crack-free crystal (~100 µm) under a polarizing microscope.

  • Solvent Exchange: Transfer the crystal to a microvial containing cyclohexane and incubate at 50 °C for 7 days, replacing the solvent daily. Causality: Nitrobenzene binds too tightly to the MOF pores. Cyclohexane is a weakly interacting solvent that is easily displaced by the target analyte.

  • Self-Validation Check: Analyze the final cyclohexane wash via GC-MS. Validation: The complete absence of the nitrobenzene peak confirms the sponge is fully exchanged and ready for the guest.

  • Guest Soaking: Introduce 5 µg of neat 1-(2,2-dimethoxyethyl)azetidine directly into the microvial containing the crystal and 50 µL of cyclohexane. Pierce the septum with a fine needle to allow slow evaporation over 2–3 days.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) and cool to 100 K using a liquid nitrogen stream. Causality: 100 K minimizes the thermal motion of the highly flexible dimethoxyethyl chain, drastically improving electron density map resolution.

Data Interpretation & Quality Metrics

Whether utilizing Protocol A or B, the resulting diffraction data must meet rigorous crystallographic standards to be considered a "validated" structure. The presence of the heavy atoms (Chlorine in Protocol A; Zinc/Iodine in Protocol B) provides strong anomalous dispersion, allowing for the unambiguous assignment of the atomic coordinates.

Table 2: Benchmark Crystallographic Parameters for Validation Success
MetricTarget ValueInterpretation of Result
Resolution Limit < 0.84 ÅEnsures atomic-level resolution; required for publication (IUCr standard).
R1 (Unweighted R-factor) < 0.05 (5%)Indicates excellent agreement between the observed data and the calculated structural model.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for data variance; higher values suggest unmodeled disorder in the flexible acetal chain.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the structural model is neither over-parameterized nor under-parameterized.
Flack Parameter ~0.0 (esd < 0.1)Confirms absolute structure (though 1-(2,2-dimethoxyethyl)azetidine is achiral, this metric validates the correct spatial modeling of the entire lattice).

By adhering to these self-validating protocols, researchers can bypass the physical limitations of liquid-state molecules, securing the definitive structural proof required to advance azetidine-based scaffolds through the drug development pipeline.

References

  • Brotherton-Pleiss, C., Yue, P., Zhu, Y., et al. (2020). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry.[Link]

  • NextSDS. (2024). "1-(2,2-dimethoxyethyl)azetidine — Chemical Substance Information." NextSDS Database.[Link]

  • Hoshino, M., Khutia, A., Xing, H., Inokuma, Y., & Fujita, M. (2016). "The crystalline sponge method updated." IUCrJ.[Link]

  • Waldhart, G. W., Mankad, N. P., & Santarsiero, B. D. (2016). "Improvements to the Practical Usability of the “Crystalline Sponge” Method for Organic Structure Determination." ACS Central Science.[Link]

Validation

1-(2,2-dimethoxyethyl)azetidine as an alternative to other four-membered rings in drug design.

1-(2,2-Dimethoxyethyl)azetidine vs. Alternative Four-Membered Rings: A Strategic Guide for Drug Design Introduction The strategic incorporation of four-membered rings—such as azetidines, oxetanes, and cyclobutanes—has be...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2,2-Dimethoxyethyl)azetidine vs. Alternative Four-Membered Rings: A Strategic Guide for Drug Design

Introduction

The strategic incorporation of four-membered rings—such as azetidines, oxetanes, and cyclobutanes—has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³) without significantly inflating molecular weight, these scaffolds enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to planar aromatic systems[1].

Among these, 1-(2,2-dimethoxyethyl)azetidine has emerged as a highly versatile, bifunctional scaffold. Unlike simple cyclic building blocks, it provides a conformationally restricted basic amine coupled with a masked aldehyde (acetal), enabling robust late-stage diversification in drug discovery campaigns[2].

Physicochemical Profiling and Structural Causality

When optimizing a lead compound, the choice between an azetidine, oxetane, or cyclobutane rests on the specific pharmacokinetic (PK) liabilities of the target molecule.

  • Oxetanes: Acting as excellent carbonyl or gem-dimethyl isosteres, oxetanes feature a highly electronegative oxygen that serves as a hydrogen-bond acceptor. This drastically lowers logD and improves solubility, but the scaffold lacks a basic center for salt formation[3].

  • Cyclobutanes: As purely carbocyclic rings, cyclobutanes offer a lipophilic spacer that can efficiently occupy hydrophobic pockets. However, they often suffer from cytochrome P450-mediated oxidation at unhindered C-H bonds, leading to higher intrinsic clearance[4].

  • Azetidines (e.g., 1-(2,2-dimethoxyethyl)azetidine): Azetidines strike an optimal balance. The nitrogen atom provides a basic center (pKa ~8.5) capable of forming highly soluble hydrochloride or mesylate salts[5]. The 1-(2,2-dimethoxyethyl) appendage specifically solves a major synthetic bottleneck: the instability of free aldehydes during multi-step syntheses. The acetal survives harsh cross-coupling conditions and can be unmasked under mild acidic conditions precisely when library generation is required[6].

Quantitative Comparison Table
Property / Scaffold1-(2,2-Dimethoxyethyl)azetidineOxetane-3-methanamineCyclobutane-methanamine
Primary Utility Basic center, late-stage functionalizationH-bond acceptor, logD reductionLipophilic spacer, hydrophobic binding
Ring pKa (approx.) 8.0 - 8.5N/A (Oxygen is non-basic)N/A (Carbocycle)
Lipophilicity (clogP) Low-Moderate (+0.2 contribution)Very Low (-0.3 contribution)High (+0.6 contribution)
Metabolic Stability High (Nitrogen sterically shields ring)Very High (Oxidation resistant)Moderate (CYP450 susceptible)
Synthetic Versatility High (Acetal allows reductive amination)Low (Inert ring)Low (Inert ring)

Pharmacokinetic Decision Logic

The following decision tree illustrates the logical flow for selecting the appropriate four-membered ring based on target product profiles.

DecisionTree Target Target Profile Required Q1 Need H-Bond Acceptor without basicity? Target->Q1 Oxetane Select Oxetane (Carbonyl Isostere) Q1->Oxetane Yes Q2 Need Basic Center & Functionalizable Handle? Q1->Q2 No Azetidine Select 1-(2,2-dimethoxyethyl)azetidine (Scaffold Hopping) Q2->Azetidine Yes Cyclobutane Select Cyclobutane (Lipophilic Spacer) Q2->Cyclobutane No, need lipophilicity

Caption: Decision logic for selecting four-membered ring scaffolds in drug design.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Scaffold Unmasking and Parallel Reductive Amination

To utilize 1-(2,2-dimethoxyethyl)azetidine for library generation, the stable acetal must be converted to the reactive aldehyde. Handling free aldehydes is notoriously difficult due to rapid oxidation; therefore, an in situ unmasking approach is required[6].

  • Step 1: Acetal Cleavage. Dissolve the azetidine intermediate (1.0 eq) in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Add 2.0 eq of H₂O. Stir at room temperature for 2 hours.

  • Step 2: Self-Validation (Crucial). To ensure the system is self-validating, withdraw a 5 µL aliquot and quench with 2,4-dinitrophenylhydrazine (DNPH). The immediate formation of a distinct, UV-active yellow precipitate (hydrazone) confirms successful unmasking. Do not proceed to Step 3 until this is confirmed, preventing the waste of valuable amine building blocks.

  • Step 3: In situ Imine Formation. Concentrate the reaction under reduced pressure to remove TFA. Redissolve in 1,2-dichloroethane (DCE). Add the target primary/secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize residual acid. Stir for 1 hour.

  • Step 4: Reduction. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir for 12 hours. Causality note: NaBH(OAc)₃ is specifically chosen over sodium borohydride because it is mild enough to selectively reduce the transient imine without prematurely reducing any unreacted aldehyde back to an alcohol. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via reverse-phase HPLC.

Protocol 2: Comparative Liver Microsomal Stability Assay

To objectively compare the metabolic stability of the azetidine scaffold against oxetane and cyclobutane analogs[4].

  • Step 1: Incubation. Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Reaction Initiation. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Step 3: Time-Course Sampling. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Step 4: Quenching & Self-Validation. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: Include Verapamil (high clearance) and Dextromethorphan (low clearance) as control compounds. The assay is only valid if the intrinsic clearance (CL_int) of these controls falls within two standard deviations of historical laboratory baselines.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and CL_int.

Functionalization Workflow

The following diagram illustrates the mechanistic pathway from the stable acetal to the final functionalized drug lead, highlighting the causality behind the reagent choices.

Workflow Start 1-(2,2-dimethoxyethyl)azetidine (Stable Acetal) Acid Mild Acidic Cleavage (TFA/H2O) Start->Acid Step 1 Aldehyde Azetidine-1-acetaldehyde (Reactive Intermediate) Acid->Aldehyde Unmasking Amine Add Amine + DIPEA Neutralization Aldehyde->Amine Step 2 Imine Transient Imine Intermediate Amine->Imine Condensation Reductant NaBH(OAc)3 Reduction Imine->Reductant Step 3 Product N-Alkylated Azetidine Drug Lead (Library Generation) Reductant->Product Amination

Caption: Workflow for acetal unmasking and reductive amination in library generation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

In Vitro and In Vivo Evaluation of Compounds Derived from 1-(2,2-dimethoxyethyl)azetidine: A Comparative Guide

Executive Summary: The Shift to 3D Chemical Space In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been recognized as a primary driver of clinical attrition due to poor solubility an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to 3D Chemical Space

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been recognized as a primary driver of clinical attrition due to poor solubility and off-target promiscuity. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently advocate for the integration of highly saturated, sp3-rich building blocks to navigate out of this "flatland" .

The building block 1-(2,2-dimethoxyethyl)azetidine (CAS: 1849341-13-4) represents a highly versatile intermediate for introducing the azetidine moiety into drug candidates. The protected acetal handle allows for late-stage unmasking into a reactive aldehyde, enabling divergent reductive aminations or Grignard additions. More importantly, the azetidine ring serves as a superior, conformationally rigid bioisostere for traditional saturated heterocycles like pyrrolidines and piperidines .

This guide objectively compares the in vitro and in vivo performance of azetidine-derived compounds against their traditional piperidine/pyrrolidine counterparts, providing self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: Why Azetidines Outperform Traditional Heterocycles

When comparing azetidine derivatives to larger saturated nitrogen heterocycles, the causality behind the azetidine's superior performance lies in its unique physicochemical properties:

  • Increased Fsp3 and Reduced Lipophilicity: Azetidines increase the fraction of sp3 carbons (Fsp3) while maintaining a lower molecular weight and lower lipophilicity (clogP) than piperidines. This directly enhances thermodynamic solubility.

  • Metabolic Stability: The four-membered ring possesses significant angle strain (ring strain). This strain alters the hybridization of the nitrogen lone pair, increasing its s-character and lowering its basicity (pKa). Consequently, the electron density at the adjacent α -carbons is reduced, making them highly resistant to Cytochrome P450 (CYP)-mediated α -oxidation and N-dealkylation—common metabolic liabilities in pyrrolidines .

  • Conformational Rigidity: The restricted ring limits the number of accessible conformations, reducing the entropic penalty upon target binding and improving target selectivity.

Comparative Performance Data

To objectively benchmark the impact of substituting a traditional pyrrolidine/piperidine with a 1-(2,2-dimethoxyethyl)azetidine-derived side chain, we summarize typical optimization data observed in preclinical screening:

Pharmacological ParameterTraditional Analog (Piperidine/Pyrrolidine)Azetidine DerivativeMechanistic Rationale for Shift
Fsp3 (Fraction sp3) ~0.35>0.45 Increased saturation improves 3D shape and clinical success rates.
Kinetic Solubility (pH 7.4) < 10 µg/mL> 50 µg/mL Lower lipophilicity and altered dipole moment enhance aqueous solvation.
HLM Intrinsic Clearance ( CLint​ ) > 80 µL/min/mg< 20 µL/min/mg Ring strain and reduced N-basicity prevent CYP-mediated oxidation.
Caco-2 Permeability ( Papp​ ) ModerateHigh Favorable balance of lipophilicity and reduced hydrogen bond radius.
Oral Bioavailability (%F, Rat) 10% - 15%45% - 60% Enhanced solubility combined with reduced first-pass hepatic metabolism.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. Do not merely execute steps; understand the causality behind the assay components.

In Vitro Workflow: Human Liver Microsomal (HLM) Stability

Objective: Quantify the intrinsic clearance ( CLint​ ) to verify the metabolic resistance of the azetidine ring.

Causality & Design: We utilize HLMs supplemented with an NADPH-regenerating system to specifically isolate Phase I CYP450 metabolism. The assay must include concurrent positive and negative controls to validate enzymatic viability and prevent false positives (e.g., assuming a compound is stable when the enzymes are simply inactive).

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the azetidine-derived candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (high DMSO inhibits CYP enzymes).

  • Matrix Assembly: Incubate the compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate metabolism. Causality: NADPH is the obligate electron donor for CYP450s.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, halting the reaction instantly.

  • Self-Validation Controls: Run Verapamil (rapid clearance, CLint​ > 100) and Warfarin (low clearance, CLint​ < 5) in parallel. The assay is only valid if Verapamil is depleted by >80% at 60 mins and Warfarin remains >90% intact.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Workflow: Pharmacokinetic (PK) Profiling in Rats

Objective: Determine absolute oral bioavailability (%F) and systemic clearance to confirm in vitro to in vivo translation.

Causality & Design: A crossover or parallel design using Intravenous (IV) and Oral (PO) dosing arms is required to calculate %F. Because azetidine derivatives typically possess superior solubility, we can use simple, non-toxic vehicles (e.g., 5% DMSO / 95% Saline), avoiding complex surfactants like Tween-80 that can artificially alter absorption or cause physiological stress.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight prior to PO dosing to eliminate food-effect variables on absorption. IV groups do not require fasting.

  • Formulation & Dosing:

    • IV Arm: Dose at 1 mg/kg via the tail vein.

    • PO Arm: Dose at 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood (~200 µL) via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: EDTA chelates calcium, preventing coagulation without interfering with LC-MS/MS ionization.

  • Plasma Processing: Centrifuge blood at 3000g for 10 mins at 4°C to isolate plasma. Store at -80°C until analysis.

  • Self-Validation (Matrix Calibration): Construct a calibration curve by spiking the azetidine drug candidate into blank, untreated rat plasma. Causality: This ensures that matrix suppression effects in the mass spectrometer are mathematically normalized against the experimental samples.

  • Data Extraction: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and %F ( =[AUCPO​×DoseIV​]/[AUCIV​×DosePO​]×100 ).

Visualizing the Evaluation Workflows

The following diagrams map the logical progression from the 1-(2,2-dimethoxyethyl)azetidine building block through to in vivo validation.

ChemicalWorkflow A 1-(2,2-dimethoxyethyl)azetidine (Starting Building Block) B Acidic Cleavage of Acetal (Generates Reactive Aldehyde) A->B Causality: Unmasks electrophile C Late-Stage Diversification (Reductive Amination / Grignard) B->C Causality: Enables library synthesis D Azetidine-Derived Drug Candidates (High Fsp3, 3D Architecture) C->D Causality: Yields testable analogs

Figure 1: Chemical functionalization workflow of 1-(2,2-dimethoxyethyl)azetidine.

EvaluationWorkflow InVitro In Vitro ADME (HLM Stability & Solubility) Decision Go/No-Go Decision CLint < 20 µL/min/mg? InVitro->Decision Data Input Fail Discard / Redesign (Pyrrolidine Analogs Often Fail Here) Decision->Fail No InVivo In Vivo PK (Rat) (IV & PO Dosing) Decision->InVivo Yes (Azetidines excel) Success Lead Progression (High %F, Low Clearance) InVivo->Success Bioavailability > 40%

Figure 2: In vitro to in vivo translation and decision pathway for candidate progression.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, L. et al. (2018). In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. Journal of Medicinal Chemistry. Available at:[Link]

Validation

The Azetidine Scaffold in Catalysis: A Comparative Guide to 1-(2,2-dimethoxyethyl)azetidine-Based Ligands

For the attention of researchers, scientists, and professionals in drug development, this guide provides a deep dive into the catalytic applications of azetidine-based ligands, with a special focus on the potential of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a deep dive into the catalytic applications of azetidine-based ligands, with a special focus on the potential of the 1-(2,2-dimethoxyethyl)azetidine scaffold. While direct head-to-head comparative studies on this specific ligand are emerging, this document synthesizes available data on structurally related azetidine ligands to project its catalytic prowess.

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry and catalysis.[1] Their unique structural features, including high ring strain (approximately 25.4 kcal/mol) and a rigid conformational profile, distinguish them from their five-membered (pyrrolidine) and six-membered (piperidine) counterparts.[2] This inherent strain can be harnessed in catalysis to influence reactivity and selectivity.[2] The substitution pattern on the azetidine ring, particularly at the nitrogen atom and the C2/C4 positions, plays a crucial role in modulating the steric and electronic properties of the resulting metal-ligand complexes, thereby fine-tuning their catalytic activity.[3][4]

The 1-(2,2-dimethoxyethyl) substituent introduces a flexible, oxygen-rich side chain on the azetidine nitrogen. This feature could offer unique coordination possibilities and influence the solubility and stability of the catalytic species. This guide will explore the catalytic potential of this scaffold by examining the performance of related azetidine-based ligands in two key transformations: the Suzuki-Miyaura cross-coupling reaction and the asymmetric Henry (nitroaldol) reaction.

The Influence of the Azetidine Core: A Structural Perspective

The catalytic efficacy of a ligand is intrinsically linked to its three-dimensional structure. For azetidine-based ligands, the constrained nature of the four-membered ring brings the substituents into close proximity to the coordinated metal center, allowing for precise control over the steric environment of the catalytic pocket. This is particularly advantageous in asymmetric catalysis, where the ligand's chirality is transferred to the product.

C₂-symmetric ligands, where the molecule has a twofold rotational axis of symmetry, are a cornerstone of asymmetric catalysis.[5][6] This symmetry reduces the number of possible transition states, often leading to higher enantioselectivities.[5] Chiral 2,4-disubstituted azetidines are excellent platforms for creating C₂-symmetric ligands.[7]

cluster_0 General Structure of 1-Substituted Azetidine-Based Ligands Azetidine_Core Azetidine Core N_Substituent R1 (e.g., 2,2-dimethoxyethyl) Azetidine_Core->N_Substituent Modulates solubility, coordination C2_Substituent R2 Azetidine_Core->C2_Substituent Steric & Electronic Control C4_Substituent R3 Azetidine_Core->C4_Substituent Steric & Electronic Control Metal_Center Metal Center Azetidine_Core->Metal_Center Coordination

Caption: General structure of 1-substituted azetidine-based ligands and the influence of substituents.

Case Study 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in academia and industry.[8] The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the ligand. Azetidine-based ligands have shown promise in this arena, offering high catalytic activity and stability.[9][10]

A study by Prim and coworkers compared the catalytic activities of new vicinal diamines based on aziridine and azetidine cores as ligands in the Suzuki-Miyaura coupling reaction.[9] Their findings revealed that both aziridine- and azetidine-based catalytic systems were effective for the coupling of aryl halides, including challenging aryl chlorides, with catalyst loadings as low as 0.001%.[9]

Comparative Data: Azetidine vs. Aziridine-Based Ligands in Suzuki-Miyaura Coupling
Ligand CoreAryl HalideCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
Azetidine4-Iodoanisole0.0110095[9]
Aziridine4-Iodoanisole0.0110098[9]
Azetidine4-Bromoanisole0.110092[9]
Aziridine4-Bromoanisole0.110096[9]
Azetidine4-Chloroanisole1Room Temp85[9]
Aziridine4-Chloroanisole1Room Temp90[9]

The data suggests that while both ligand classes are highly active, the more strained aziridine-based ligands can offer slightly higher yields under identical conditions.[9] The rigidity of the side chain also plays a crucial role, with more rigid systems leading to better catalytic performance.[9] The 1-(2,2-dimethoxyethyl) substituent, with its potential for secondary coordination, could influence the stability and activity of the palladium catalyst.

Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd RPd(II)XL R-Pd(II)-X-L OxAdd->RPd(II)XL Transmetal Transmetalation RPd(II)XL->Transmetal RPd(II)R'L R-Pd(II)-R'-L Transmetal->RPd(II)R'L RedElim Reductive Elimination RPd(II)R'L->RedElim RedElim->Pd(0)L Catalyst Regeneration Product R-R' (Product) RedElim->Product ArX Ar-X ArX->OxAdd R'B(OH)2 R'-B(OH)2 R'B(OH)2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study 2: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction in organic synthesis. Its asymmetric variant, catalyzed by chiral metal-ligand complexes, provides access to valuable chiral β-nitro alcohols.[11][12] Azetidine-based ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions, demonstrating high levels of enantioselectivity.[3]

A study by Yoshizawa et al. detailed the synthesis of a series of single enantiomer, 2,4-cis-disubstituted amino azetidines and their application as ligands in copper-catalyzed Henry reactions.[3] The study highlighted the importance of the N-substituent on the amino group attached to the azetidine ring in determining the enantiomeric excess (e.e.) of the product.

Comparative Data: Influence of Ligand Structure on the Asymmetric Henry Reaction
Ligand N-SubstituentAldehydeYield (%)e.e. (%)Reference
IsopropylBenzaldehyde9665[3]
n-PropylBenzaldehyde8665[3]
BenzylBenzaldehyde9281[3]
Isopropylp-Nitrobenzaldehyde9891[3]
Benzylp-Nitrobenzaldehyde9595[3]
IsopropylCyclohexanecarboxaldehyde99>99[3]
BenzylCyclohexanecarboxaldehyde99>99[3]

The results indicate that the steric and electronic properties of the N-substituent have a profound impact on the enantioselectivity of the reaction.[3] For aromatic aldehydes, a benzyl substituent generally provides higher e.e. than an isopropyl group.[3] For aliphatic aldehydes, excellent enantioselectivity was achieved with various N-substituents.[3] The flexible and potentially coordinating 1-(2,2-dimethoxyethyl) group could offer a unique steric and electronic environment, potentially leading to high levels of asymmetric induction.

cluster_workflow Experimental Workflow for Asymmetric Henry Reaction Start Start Ligand_Cu_Complex 1. Prepare Ligand-Cu(II) Complex Solution Start->Ligand_Cu_Complex Add_Nitroalkane 2. Add Nitroalkane Ligand_Cu_Complex->Add_Nitroalkane Add_Aldehyde 3. Add Aldehyde Add_Nitroalkane->Add_Aldehyde Stir 4. Stir at Specified Temperature and Time Add_Aldehyde->Stir Quench 5. Quench Reaction Stir->Quench Workup 6. Aqueous Workup and Extraction Quench->Workup Purify 7. Purify by Chromatography Workup->Purify Analyze 8. Analyze Yield and e.e. (HPLC) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for a catalyzed asymmetric Henry reaction.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis of a representative azetidine-based ligand and its application in the aforementioned catalytic reactions are provided below.

Protocol 1: Synthesis of a Chiral 2,4-Disubstituted Azetidine Ligand

This protocol is adapted from the work of Yoshizawa et al. and describes the synthesis of a single enantiomer 2,4-cis-disubstituted amino azetidine.[3]

Step-by-Step Methodology:

  • Synthesis of the Azetidine Core: The synthesis begins with the appropriate chiral starting materials to construct the 2,4-disubstituted azetidine ring. This often involves multi-step sequences including cyclization reactions. For detailed synthetic routes to various azetidines, refer to specialized literature.[13][14]

  • Introduction of the Amino Group: Once the azetidine core is formed, an amino group is introduced, typically at the C2 or another suitable position. This can be achieved through various amination protocols.

  • N-Alkylation of the Amino Group: The final step involves the alkylation of the introduced amino group to append the desired substituent (e.g., isopropyl, benzyl). This is typically carried out using the corresponding alkyl halide in the presence of a base.

  • Purification and Characterization: The final ligand is purified by column chromatography and characterized by standard analytical techniques (NMR, HRMS, etc.). The enantiomeric purity is often determined by chiral HPLC.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on the procedure described by Prim and coworkers.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the azetidine-based ligand in a suitable solvent. The Pd/ligand ratio should be optimized for the specific reaction.

  • Addition of Catalyst: Add the required amount of the catalyst solution to the reaction mixture to achieve the desired catalyst loading (e.g., 0.01 - 1 mol%).

  • Solvent and Reaction Conditions: Add the appropriate solvent (e.g., toluene, dioxane, water mixtures) and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl product. The yield is determined after purification.

Protocol 3: General Procedure for Asymmetric Henry Reaction

This protocol is adapted from the general procedure for copper-catalyzed Henry reactions.[3][11]

Step-by-Step Methodology:

  • Catalyst Formation: In a dry reaction flask under an inert atmosphere, dissolve the copper(II) salt (e.g., Cu(OAc)₂, 5 mol%) and the chiral azetidine-based ligand (5.5 mol%) in a suitable solvent (e.g., THF, EtOH). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Addition of Reactants: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature). Add the nitroalkane (e.g., nitromethane, 5-10 equivalents) followed by the aldehyde (1.0 equivalent).

  • Reaction Progress: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified β-nitro alcohol. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Conclusion

While a definitive head-to-head comparison of 1-(2,2-dimethoxyethyl)azetidine-based ligands against a broad spectrum of other catalytic systems is yet to be published, the existing literature on related azetidine scaffolds provides a strong foundation for predicting their potential. The unique combination of ring strain, conformational rigidity, and the electronic and steric influence of the N-substituent makes azetidines a highly tunable and promising class of ligands. The 1-(2,2-dimethoxyethyl) moiety, with its flexible and coordinating nature, is poised to offer new avenues in catalyst design, potentially leading to enhanced activity, selectivity, and solubility in a range of important chemical transformations. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these novel ligands in catalysis.

References

  • Shi, M., & Jiang, J.-K. (1999). Chiral C2-Symmetric 2,4-Disubstituted Azetidines as Chiral Ligands in the Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 10(9), 1647-1653. [Link]

  • Yoshizawa, A., Feula, A., Male, L., Leach, A. G., & Fossey, J. S. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports, 8(1), 6541. [Link]

  • Large, B., Bsaibess, T., Guérinot, A., Cividino, P., & Prim, D. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

  • Feula, A., et al. (2020). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 49(31), 10738-10742. [Link]

  • Grzegorz, M., et al. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 30(4), 1234. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Chemical Society Reviews, 50(15), 8436-8475. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2840. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research, 33(5), 339-345. [Link]

  • Chen, J. R., et al. (2015). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 6, 8905. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine Synthesis. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Yoshizawa, A., Feula, A., Male, L., Leach, A. G., & Fossey, J. S. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific reports, 8(1), 6541. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Chemical Society Reviews. [Link]

  • C₂-Symmetric ligands. In Wikipedia. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic, asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

  • Large, B., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P, P-and N, N-ligands to sterically and electronically nonsymmetrical P, N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5723-5726. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Grzegorz, M., et al. (2024). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine- Functionalized Organophosphorus Compounds. Preprints.org. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(45), 11542-11553. [Link]

  • Yoshizawa, A., et al. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Shi, M., & Jiang, J. K. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. [Link]

  • Palomo, C., et al. (2011). Recent progress in copper catalyzed asymmetric Henry reaction. Organic & Biomolecular Chemistry, 9(21), 7245-7253. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(2,2-dimethoxyethyl)azetidine Derivatives

Authored for Drug Discovery and Development Professionals Introduction: The Azetidine Scaffold and the Imperative of Selectivity The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Discovery and Development Professionals

Introduction: The Azetidine Scaffold and the Imperative of Selectivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly vital motif in modern medicinal chemistry.[1][2] Its unique structural properties—high ring strain, conformational rigidity, and sp3-rich character—can confer favorable pharmacokinetic profiles, such as enhanced metabolic stability, solubility, and receptor selectivity.[1] The 1-(2,2-dimethoxyethyl)azetidine core, in particular, represents a promising scaffold for developing novel therapeutics. However, as with any privileged scaffold, the potential for off-target interactions, or cross-reactivity, is a critical hurdle in the drug development pipeline.[3]

Undesired off-target binding can lead to a range of adverse effects, from diminished therapeutic efficacy to severe toxicity.[3][4] Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a foundational element of rational drug design. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(2,2-dimethoxyethyl)azetidine derivatives, blending established principles with field-proven insights to de-risk candidates and accelerate their path to the clinic.

The Rationale for Proactive Cross-Reactivity Profiling

The primary goal of safety pharmacology is to identify potential adverse effects of a new drug candidate before it is tested in humans.[4][5] Early identification of off-target liabilities allows for medicinal chemistry efforts to be directed toward mitigating these risks, ultimately saving significant time and resources by preventing late-stage failures.[6][7] This proactive approach involves a tiered screening strategy, moving from broad, high-throughput assessments to specific, mechanistic investigations.

A tiered approach ensures that resources are used efficiently. Initial computational and broad panel screens can quickly flag potential issues across a wide range of targets.[3][8] Hits from these screens are then subjected to more rigorous, orthogonal assays to confirm the interaction and determine its functional consequence. This logical progression from broad surveillance to focused investigation is the cornerstone of a robust preclinical safety assessment.

Comparative Cross-Reactivity Analysis: A Hypothetical Dataset

To illustrate the importance of this analysis, consider the following hypothetical data for a series of 1-(2,2-dimethoxyethyl)azetidine derivatives designed to inhibit a primary kinase target, "Kinase X". The derivatives differ by the substituent (R-group) at the 3-position of the azetidine ring.

Table 1: Comparative Selectivity Profile of Azetidine Derivatives

Derivative IDR-GroupPrimary Target IC50 (Kinase X, nM)Off-Target 1 IC50 (hERG, µM)Off-Target 2 IC50 (Kinase Y, µM)Off-Target 3 IC50 (GPCR Z, µM)Selectivity Ratio (hERG/Kinase X)
AZD-001-CH3155.2> 20> 20347
AZD-002-Ph80.91.2> 20113
AZD-003-CF325> 2015.718.5> 800
AZD-004-cPr1218.5> 20> 201542

Interpretation of Data:

  • AZD-001 and AZD-004 show good initial promise. They are potent against the primary target and exhibit a large selectivity window (>300-fold) against the critical off-target hERG, a potassium ion channel where blockade can lead to serious cardiac arrhythmias.[6][9][10]

  • AZD-002 , despite being the most potent derivative against Kinase X, raises a significant safety flag due to its sub-micromolar activity against hERG, resulting in a poor selectivity ratio.[6][7] This compound would likely be deprioritized or require significant chemical modification.

  • AZD-003 is less potent at the primary target and shows some activity against other off-targets, suggesting a less "clean" pharmacological profile.

This comparative table allows for rapid, data-driven decisions. The focus would shift to optimizing derivatives like AZD-004, which demonstrates both high potency and superior selectivity.

Experimental Design: A Tiered Approach to Selectivity Profiling

A comprehensive cross-reactivity assessment follows a logical, multi-tiered workflow. This ensures that early, high-throughput methods are used to cast a wide net, while more resource-intensive assays are reserved for confirming and mechanistically probing initial "hits."

G Tiered Cross-Reactivity Profiling Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Impact in_silico In Silico Profiling (Predictive Models) broad_panel Broad Panel Screen (e.g., Eurofins SafetyScreen 44) in_silico->broad_panel Prioritize Compounds ortho_assay Orthogonal Binding Assay (e.g., Radioligand Competition) broad_panel->ortho_assay Investigate Hits dose_response Dose-Response Curve (IC50/Ki Determination) ortho_assay->dose_response functional_assay Functional Assay (e.g., Enzyme Activity, Ca2+ Flux) dose_response->functional_assay Characterize Confirmed Hits cell_based Cell-Based Phenotypic Assay functional_assay->cell_based Confirm Physiological Effect end Selectivity Profile Established cell_based->end start Lead Compound Series start->in_silico

Caption: A tiered workflow for systematic cross-reactivity assessment.

Tier 1: Broad Liability Screening

The initial step involves screening lead compounds against a large panel of known targets associated with adverse drug reactions.

  • In Silico Profiling: Computational models and machine learning algorithms can predict potential off-target interactions based on the chemical structure of the derivatives.[3][8] These methods are cost-effective and can rapidly scan thousands of potential targets to flag liabilities that might be missed by standard screening panels.[3]

  • Broad Panel Radioligand Binding Assays: Services like the Eurofins SafetyScreen or Reaction Biology's kinase panels offer experimental screening against hundreds of receptors, ion channels, transporters, and enzymes.[11] These are typically run at a single high concentration (e.g., 10 µM) to identify any significant interactions (% inhibition > 50%) that warrant further investigation. Kinases are a particularly important class of off-targets to screen against due to their structural similarity and role in numerous signaling pathways.[11][12]

Tier 2: Hit Confirmation and Potency Determination

Any "hit" from Tier 1 screening must be confirmed using an orthogonal assay, and its potency must be determined through a full dose-response curve. This step is crucial to eliminate false positives and to quantify the risk associated with the off-target interaction.

Protocol: Competitive Radioligand Binding Assay for a GPCR Off-Target

This protocol describes a self-validating system to determine the inhibitory constant (Ki) of a test compound (an azetidine derivative) against a hypothetical GPCR off-target, "GPCR Z".

Objective: To quantify the binding affinity of the test compound by measuring its ability to compete with a known, radiolabeled ligand for the same binding site.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing GPCR Z.

  • Radioligand: A high-affinity ligand for GPCR Z, labeled with ³H or ¹²⁵I (e.g., [³H]-Ligand-Y).

  • Test Compound: Azetidine derivative (e.g., AZD-002), serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. (The causality here is that BSA is included to prevent non-specific binding of the ligands to the assay plate).

  • Non-specific Binding (NSB) Control: A high concentration (1000x Ki) of a known, unlabeled antagonist for GPCR Z.

  • Scintillation Cocktail & 96-well Filter Plates.

Workflow Diagram:

G cluster_prep cluster_assay cluster_readout prep_membranes Prepare Cell Membranes add_membranes Add Membranes to Initiate Binding prep_membranes->add_membranes prep_ligand Prepare Radioligand Working Solution add_components Add Buffer, Radioligand, Compound/Control to Plate prep_ligand->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components add_components->add_membranes incubate Incubate (e.g., 60 min, RT) to Reach Equilibrium add_membranes->incubate filter_wash Harvest onto Filter Plate & Wash Unbound Ligand incubate->filter_wash add_scint Add Scintillation Cocktail filter_wash->add_scint read_cpm Read Counts Per Minute (CPM) on Scintillation Counter add_scint->read_cpm analysis analysis read_cpm->analysis Data Analysis (Calculate Ki)

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (vehicle only), Non-specific Binding (NSB control), and a range of concentrations for the test compound (e.g., 11-point, 1:3 serial dilution).

  • Component Addition: To each well, add 50 µL of assay buffer, 25 µL of the appropriate test compound dilution or control, and 25 µL of the [³H]-Ligand-Y working solution (at a final concentration near its Kd).

  • Initiate Binding: Add 100 µL of the GPCR Z membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium. The choice of time and temperature is critical and must be optimized based on the known kinetics of the radioligand.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the % specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[13]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Tier 3: Functional Characterization

A confirmed binding interaction does not always translate to a functional effect. The final tier of investigation assesses whether the off-target binding results in a measurable biological response, such as agonism, antagonism, or enzyme inhibition. For the hERG channel, for example, the gold-standard functional assay is patch-clamp electrophysiology, which directly measures ion flow through the channel.[7] For a kinase off-target, a functional assay would measure the inhibition of the kinase's ability to phosphorylate its substrate.[12][15]

Conclusion: Building a Comprehensive Safety Profile

The systematic investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For promising scaffolds like 1-(2,2-dimethoxyethyl)azetidine, a proactive, tiered approach to profiling provides the essential data to guide medicinal chemistry efforts. By integrating in silico prediction, broad panel screening, orthogonal hit confirmation, and functional validation, research teams can make informed decisions, mitigate risks, and build a robust safety profile. This rigorous, self-validating methodology ensures that only the most selective and safest candidates advance, ultimately increasing the probability of clinical success.

References

  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Appgreatlakes. Retrieved from [Link]

  • Vertex AI Search. (2025, May 30). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Blog.
  • Kots, E., et al. (2021). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements?. Patsnap Synapse. Retrieved from [Link]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
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  • Metrion Biosciences. (2024, August 23). Importance of GLP hERG testing. Metrion Biosciences. Retrieved from [Link]

  • Priest, B. T., Bell, I. M., & Garcia, M. L. (2008). Role of hERG potassium channel assays in drug development. Channels (Austin). Retrieved from [Link]

  • Kumar, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Oncolines. Retrieved from [Link]

  • Koster, J. C., et al. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Azetidines of pharmacological interest | Request PDF. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Broad Institute. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. Retrieved from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Luceome. Retrieved from [Link]

  • NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. Retrieved from [Link]

  • IITRI. (n.d.). Safety Pharmacology. IITRI. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Yale. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022, December 7). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • Oxford Academic. (2024, October 14). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research. Retrieved from [Link]

  • Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Sartorius. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Nicoya. Retrieved from [Link]

  • Rutgers University. (2021, April 21). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Research With Rutgers. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(2,2-dimethoxyethyl)azetidine

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,2-dimethoxyethyl)azetidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,2-dimethoxyethyl)azetidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes their entire lifecycle, culminating in safe and compliant disposal. This guide is designed to build on your existing expertise by providing not just a protocol, but the scientific rationale behind each critical step.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of 1-(2,2-dimethoxyethyl)azetidine is the first and most critical step in formulating a disposal plan. This compound is not benign, and its properties dictate that it must be treated as regulated hazardous waste. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CodeHazard StatementGHS Pictogram
Flammable liquidsH226Flammable liquid and vapor🔥
Acute toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled
Skin corrosionH314Causes severe skin burns and eye damagecorrosive
Specific target organ toxicity — single exposureH336May cause drowsiness or dizziness
Data sourced from Notified Classifications & Labelling.[1]

Causality: The combination of flammability, acute toxicity, and severe corrosivity makes this chemical particularly dangerous to handle and dispose of improperly.[1] The flammability risk necessitates storage away from ignition sources and the use of non-sparking tools.[2][3] Its corrosive nature means it can cause irreversible damage to skin and eyes upon contact, mandating robust personal protective equipment.[2][3] Furthermore, its acute toxicity underscores the danger of exposure through any route—inhalation, ingestion, or skin contact.[1]

Disposing of this chemical down the drain or in regular solid waste is strictly prohibited.[4] Such actions can cause significant harm to aquatic ecosystems, damage plumbing infrastructure, and pose a direct threat to public health.[5] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" management system for hazardous materials.[6]

Personal Protective Equipment (PPE) & Engineering Controls

Before handling 1-(2,2-dimethoxyethyl)azetidine for any purpose, including disposal, the following PPE and engineering controls are mandatory.

Engineering Controls:

  • Fume Hood: All handling and aliquoting of 1-(2,2-dimethoxyethyl)azetidine waste must be conducted inside a certified chemical fume hood to prevent the inhalation of harmful vapors.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes, which can cause severe eye damage.[3][5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Given the corrosive nature of the compound, inspect gloves for any signs of degradation or tearing before and during use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[5] Ensure sleeves are fully extended.

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of exceeding exposure limits, a respirator may be required.[7]

Waste Segregation & Container Management Protocol

Proper segregation and containment are self-validating systems that prevent dangerous chemical reactions and ensure the waste is accepted by disposal facilities.

Step-by-Step Protocol:

  • Select an Appropriate Waste Container:

    • Use a clean, dry container made of a compatible material (e.g., high-density polyethylene, HDPE). Plastic bottles are often preferred over glass to minimize the risk of breakage.

    • The container must have a secure, tight-fitting screw cap. Parafilm, corks, and rubber stoppers are not acceptable for sealing hazardous waste.[4]

    • Ensure the container is appropriately sized for the expected volume of waste. Do not fill liquid containers beyond 80% capacity to allow for vapor expansion and prevent spills.[4]

  • Segregate the Waste Stream:

    • Dedicate a specific container solely for 1-(2,2-dimethoxyethyl)azetidine and chemically similar amine wastes.

    • Crucially, do NOT mix this waste with other chemical classes. Keep it separate from acids, strong oxidizing agents, and other reactive chemicals to prevent hazardous reactions.[5][7]

  • Label the Waste Container Immediately:

    • Attach a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added.

    • The label must include:

      • The full, unabbreviated chemical name: "1-(2,2-dimethoxyethyl)azetidine".

      • The date of waste generation (accumulation start date).

      • The specific hazards (e.g., "Flammable," "Corrosive," "Toxic").

      • The name of the Principal Investigator and the laboratory location (building and room number).

  • Store the Waste Container Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the lab.

    • The container must be placed within a secondary containment bin to catch any potential leaks.[4]

    • This storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials.[5]

Spill & Emergency Procedures

Preparedness for accidental spills is a critical component of safe chemical handling.

  • Small Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite or a chemical spill pad) to soak up the liquid.

    • Place the contaminated absorbent material into a separate, sealable bag or container. Label it as hazardous waste containing 1-(2,2-dimethoxyethyl)azetidine.

    • Clean the spill area with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any other relevant details from a safe location.

Formal Disposal Protocol & Workflow

The final disposal of 1-(2,2-dimethoxyethyl)azetidine must be handled through a licensed hazardous waste management company, typically coordinated by your institution's EHS department.[5]

Disposal Workflow Diagram

G cluster_lab In-Lab Procedures cluster_ehs EHS Coordinated Disposal cluster_vendor External Vendor Disposal gen Waste Generation container Select & Prepare Waste Container gen->container label_waste Label Container with Hazardous Waste Tag container->label_waste store Store in Secondary Containment in SAA label_waste->store request Submit Waste Pickup Request to EHS store->request Container full or max storage time reached pickup Scheduled Pickup by Trained EHS Personnel request->pickup transport Transport to Central Accumulation Area pickup->transport vendor_pickup Collection by Licensed Hazardous Waste Vendor transport->vendor_pickup manifest Track via Hazardous Waste Manifest vendor_pickup->manifest final_disp Final Disposal via Incineration/Treatment manifest->final_disp

Caption: Workflow for the compliant disposal of 1-(2,2-dimethoxyethyl)azetidine.

Step-by-Step Disposal Procedure:

  • Monitor Accumulation: Keep track of the waste accumulation start date. Hazardous waste should not be stored in a lab for more than nine months.[4]

  • Request Pickup: Once the waste container is 80% full or nearing its storage time limit, submit a hazardous waste pickup request to your EHS department.[4] Follow your institution's specific procedures, which may involve an online form or a paper request.

  • Prepare for Pickup: Ensure the waste container is clean on the outside, the cap is tightly sealed, and the label is complete and legible.

  • Documentation: Your EHS department will work with a licensed waste disposal facility to transport and dispose of the material. This process is tracked using a hazardous waste manifest, which documents the waste's journey from your facility to its final destination, fulfilling the EPA's "cradle to grave" requirement.[6][8]

  • Final Disposal Method: The most probable disposal method for this compound is controlled incineration at a licensed facility, which is designed to destroy the chemical while scrubbing harmful gases from the emissions.[9]

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

  • Environmental Health and Safety, University of Tennessee Knoxville. How to Dispose of Chemical Waste. [Link]

  • NextSDS. 1-(2,2-dimethoxyethyl)azetidine — Chemical Substance Information. [Link]

  • AAPPTec. Safety Data Sheet for D-Azetidine-2-carboxylic acid. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • USC Environmental Health & Safety. Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

Handling

Personal protective equipment for handling 1-(2,2-dimethoxyethyl)azetidine

Advanced Laboratory Safety and PPE Architecture for Handling 1-(2,2-dimethoxyethyl)azetidine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a self...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and PPE Architecture for Handling 1-(2,2-dimethoxyethyl)azetidine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a self-validating system of physical chemistry and human factors. 1-(2,2-dimethoxyethyl)azetidine (CAS: 1849341-13-4) is a highly reactive, volatile amine derivative critical to modern synthetic chemistry and drug development. However, its molecular structure dictates a severe hazard profile: it is a Category 3 Flammable Liquid (H226), a Category 1B Skin Corrosive (H314), and exhibits Category 4 Acute Toxicity across oral, dermal, and inhalation routes (H302+H312+H332)[1]. Furthermore, it induces specific target organ toxicity (STOT SE 3), primarily presenting as central nervous system depression, drowsiness, or dizziness[1].

This guide provides the definitive operational and disposal plan for handling this compound, explaining the mechanistic causality behind each piece of Personal Protective Equipment (PPE) to ensure absolute scientific integrity and operator trust.

The Causality of PPE Selection

To build a fail-safe handling environment, we must understand the chemical interactions at play. Azetidine derivatives are highly nucleophilic and basic. When exposed to ambient moisture or human tissue, they rapidly induce saponification of dermal lipids and denature cellular proteins, leading to deep, irreversible necrosis[1].

  • Dermal Protection (The Barrier Principle): Standard nitrile examination gloves (0.1 mm thickness) provide insufficient breakthrough times for corrosive, low-molecular-weight amines. The solvent properties of the dimethoxyethyl moiety further accelerate polymer degradation. Requirement: Heavy-duty Butyl rubber or unsupported Neoprene gloves (minimum 0.4 mm thickness) must be worn over standard nitrile inner gloves[2].

  • Ocular/Facial Protection: The high vapor pressure and corrosive nature of the liquid mean that a micro-splash will cause permanent corneal damage. Requirement: Indirect-vented chemical splash goggles paired with an ANSI Z87.1+ rated polycarbonate face shield[2].

  • Respiratory & Inhalation Defense: The compound's H336 (drowsiness/dizziness) and H332 (harmful if inhaled) classifications demand strict inhalation controls[1]. Requirement: All handling must occur within a continuously monitored, explosion-proof chemical fume hood (minimum face velocity of 100 fpm)[2]. If engineering controls fail, a full-face air-purifying respirator equipped with ABEK1P3 combination cartridges (targeting organic vapors, basic amines, and particulates) is mandatory.

  • Body Protection: Due to the H226 Flammable Liquid classification, synthetic lab coats (like polyester) are strictly prohibited as they will melt into the skin upon ignition[1]. Requirement: A Flame-Resistant (FR) Nomex® or treated cotton lab coat, fully buttoned, is required[3].

Quantitative Data: Hazard & PPE Matrix

(Summarized for rapid operational reference)

Hazard ClassificationGHS CodeMechanistic ConsequenceMandatory PPE / Engineering Control
Flammable Liquid 3 H226Vapor ignition at ambient tempsFR Lab Coat, Explosion-proof fume hood, Grounded tools[2]
Skin Corrosion 1B H314Rapid lipid saponification, necrosisButyl/Neoprene outer gloves, Nitrile inner gloves[2]
Acute Toxicity 4 H302/312/332Systemic toxicity via all routesStrict isolation, Face shield, ABEK1P3 Respirator (standby)[1]
STOT SE 3 H336CNS depression, dizzinessClass II B2 Biosafety Cabinet or high-flow fume hood[1]

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating logic of our operational workflow, ensuring that every hazard is intercepted by a specific control measure before reaching the operator.

PPE_Workflow Start 1-(2,2-dimethoxyethyl)azetidine Operational Initiation Hazards Hazard Verification Flam. Liq. 3 | Skin Corr. 1B | Acute Tox. 4 Start->Hazards PPE Donning PPE Matrix FR Coat | Butyl Gloves | Face Shield Hazards->PPE Handling Execution in Fume Hood (Explosion-Proof / Grounded) PPE->Handling Spill Containment Breach (Spill Detected?) Handling->Spill Response Emergency Response Evacuate -> Ventilate -> Absorb Spill->Response Yes Success Procedure Complete Doffing & Decontamination Spill->Success No Disposal Hazardous Waste Disposal (Flammable Amine Protocol) Response->Disposal Success->Disposal

Fig 1. Operational workflow and spill response logic for handling 1-(2,2-dimethoxyethyl)azetidine.

Step-by-Step Methodologies

Protocol 1: Safe Handling and PPE Donning Procedure This protocol ensures a self-validating barrier system is established prior to uncapping the reagent.

  • Pre-Operation Inspection: Verify that the chemical fume hood is operational and certified. Ensure all ignition sources (hot plates, open flames, non-intrinsically safe electronics) are removed from the vicinity[3].

  • Base Layer Donning: Put on long pants and closed-toe, non-porous leather shoes. Don the Flame-Resistant (FR) lab coat and button it completely to the neck.

  • Inner Hand Protection: Don a pair of standard disposable nitrile gloves (0.1 mm). This acts as the last line of defense and prevents skin contamination during the doffing process of the outer gloves.

  • Outer Hand Protection: Inspect heavy-duty Butyl rubber gloves for micro-tears by inflating them slightly. Pull them over the cuffs of the FR lab coat to eliminate exposed skin at the wrists[2].

  • Facial Protection: Don chemical splash goggles, ensuring a tight seal against the face. Lower the ANSI Z87.1+ face shield over the goggles.

  • Execution: Transfer the 1-(2,2-dimethoxyethyl)azetidine vial into the fume hood. Use only non-sparking spatulas or grounded conductive liquid transfer tools to prevent static discharge[2].

Protocol 2: Emergency Spill Response and Disposal Plan Because 1-(2,2-dimethoxyethyl)azetidine is a flammable corrosive, spills must be handled with extreme prejudice against ignition and inhalation risks[1].

  • Immediate Evacuation & Isolation: If a spill occurs outside the fume hood, immediately alert personnel and evacuate the laboratory. Extinguish all potential ignition sources remotely if possible[4].

  • Ventilation: Ensure laboratory exhaust systems are running at maximum capacity. Do not re-enter without a self-contained breathing apparatus (SCBA) or a full-face respirator with ABEK1P3 cartridges if the spill exceeds 50 mL.

  • Containment: Approach the spill from upwind. Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized universal chemical binder)[4]. Crucial Causality: Do not use sawdust or combustible absorbents, as the flammable vapors (H226) can easily ignite[1]. Do not use strong acids to neutralize the spill; the acid-base reaction with the azetidine will be highly exothermic, potentially boiling the solvent and massively increasing toxic vapor release.

  • Absorption and Collection: Gently sweep the absorbed mixture using non-sparking tools (e.g., polypropylene dustpans)[2].

  • Disposal: Transfer the saturated absorbent into a heavy-duty, clearly labeled, sealable polyethylene or grounded metal hazardous waste container[4]. Label as "Hazardous Waste: Flammable Corrosive Amine (1-(2,2-dimethoxyethyl)azetidine)".

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent to remove residual basic amines[4]. Collect the rinsate for hazardous disposal.

References

  • NextSDS. "1-(2,2-dimethoxyethyl)azetidine — Chemical Substance Information." NextSDS Substance Database. 1

  • ChemicalBook. "Azetidine - Safety Data Sheet." ChemicalBook Database. 3

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine." Chemos.de. 2

  • Apollo Scientific. "Azetidine Safety Data Sheet." ApolloScientific.co.uk. 4

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